Einecs 301-950-1
Description
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Structure
2D Structure
Properties
CAS No. |
94087-58-8 |
|---|---|
Molecular Formula |
C12H18Cl3NO4 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trichlorophenol |
InChI |
InChI=1S/C6H3Cl3O.C6H15NO3/c7-3-1-4(8)6(10)5(9)2-3;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2 |
InChI Key |
YJCCMXZXCGXXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Physico-chemical Properties of Dimethyl (2-acetoxyethyl)phosphonate (Einecs 254-301-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user-provided EINECS number 301-950-1 could not be definitively identified. This document pertains to the structurally similar and closely related EC number 254-301-9, which corresponds to the chemical substance Dimethyl (2-acetoxyethyl)phosphonate (CAS: 39118-50-8). All data presented herein is for this latter substance.
Core Physico-chemical Properties
Dimethyl (2-acetoxyethyl)phosphonate is a colorless, clear liquid. A comprehensive summary of its key physico-chemical properties is presented in Table 1. This data has been compiled from various chemical databases and registration dossiers, providing a robust foundation for research and development applications.
Table 1: Summary of Quantitative Physico-chemical Data for Dimethyl (2-acetoxyethyl)phosphonate
| Property | Value | Units | Notes |
| Molecular Formula | C6H13O5P | - | |
| Molecular Weight | 196.14 | g/mol | |
| Boiling Point | 260.4 | °C | At 760 mmHg. An alternative boiling point is reported as 104-105 °C at 5 Torr.[1][2] |
| Melting Point | Not Available | °C | |
| Density | 1.167 - 1.21 | g/cm³ | Multiple values have been reported within this range.[2][3] |
| Vapor Pressure | 0.0123 | mmHg | At 25°C.[2][3] |
| Water Solubility | 185.2 | g/L | At 20°C. The solubility at 10°C is 158.8 g/L. |
| Log P (Octanol/Water Partition Coefficient) | -0.6 | - | This value is a computed estimate, suggesting the substance is hydrophilic. |
| Flash Point | 125.3 | °C | [2][3] |
| Refractive Index | 1.414 - 1.437 | - | |
| Dissociation Constant (pKa) | Not Available | - |
Experimental Protocols
Detailed experimental protocols for all listed physico-chemical properties are not publicly available. However, the methodology for determining water solubility has been documented according to a standardized guideline.
Water Solubility Determination
The water solubility of Dimethyl (2-acetoxyethyl)phosphonate was determined following the OECD Test Guideline 105 , specifically using the Flask Method . This method is suitable for substances with solubilities greater than 10⁻² g/L.
Principle of the Method: A surplus of the test substance is agitated in water at a predetermined temperature until a state of equilibrium is achieved. The resulting saturated solution is then separated from the undissolved substance, and the concentration of the dissolved substance is measured using a suitable analytical technique.
Brief Protocol Outline:
-
Preliminary Test: A preliminary test is conducted to approximate the water solubility and to determine the necessary equilibration time.
-
Equilibration: An excess amount of Dimethyl (2-acetoxyethyl)phosphonate is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient duration to reach saturation.
-
Phase Separation: The saturated aqueous solution is carefully separated from the undissolved solid phase. This is typically achieved through centrifugation or filtration.
-
Concentration Analysis: The concentration of Dimethyl (2-acetoxyethyl)phosphonate in the clear aqueous phase is determined using a validated analytical method.
Visualizations
Experimental Workflow: Water Solubility Determination (OECD 105, Flask Method)
Caption: Workflow for determining water solubility via the Flask Method (OECD 105).
Signaling Pathways
A thorough review of the scientific literature and chemical databases did not yield any specific information on the involvement of Dimethyl (2-acetoxyethyl)phosphonate in biological signaling pathways or its direct application as a therapeutic agent in drug development. While phosphonates as a class are recognized for their ability to mimic phosphate groups and have been utilized in the design of enzyme inhibitors and antiviral prodrugs, no such data was found for this particular compound.[4][5][6] Therefore, a signaling pathway diagram cannot be provided at this time. Researchers investigating this compound are encouraged to explore its potential biological activities.
References
- 1. OECD 105 - Phytosafe [phytosafe.com]
- 2. oecd.org [oecd.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 5. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
A Technical Overview of 2,4,6-Trichlorophenol and 2,2',2''-Nitrilotriethanol: Properties, Hazards, and Safety Protocols
For the attention of researchers, scientists, and drug development professionals, this document provides a technical overview of 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol. Detailed synthesis and purification protocols for 2,4,6-trichlorophenol are not provided due to the hazardous nature of this compound and to prevent the misuse of such information. This guide focuses on the chemical properties, industrial applications, and critical safety information for handling these substances in a research and development setting.
Section 1: 2,4,6-Trichlorophenol (TCP)
Properties and Characteristics
2,4,6-Trichlorophenol (TCP) is a chlorinated phenol that presents as a clear to yellowish crystalline solid with a potent phenolic odor.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₃Cl₃O |
| Molar Mass | 197.45 g/mol |
| Appearance | Yellowish-white lumps or powder[1] |
| Melting Point | 69.5 °C[1] |
| Boiling Point | 249 °C[1] |
| Solubility in Water | 0.069 g/100 g H₂O[1] |
| Density | 1.4901 g/cm³ at 75 °C[1] |
TCP is poorly soluble in water but shows greater solubility in organic solvents like ethanol, acetone, and chloroform.[2] Upon heating, it decomposes and can release toxic and corrosive fumes, such as hydrogen chloride and chlorine.[1]
Industrial and Historical Applications
Historically, 2,4,6-trichlorophenol has been utilized in several industrial and commercial applications, though its use has declined due to health and environmental concerns.[3] These applications include:
-
Chemical Intermediate: It has served as a precursor in the production of other chemicals, including higher chlorinated phenols like pentachlorophenol.[3]
-
Biocide: It has been employed as a fungicide, herbicide, insecticide, and germicide.[1][4]
-
Preservative: TCP has been used as a wood preservative and as an anti-mildew agent for leather, glues, and textiles.[3]
Health Hazards and Toxicology
2,4,6-Trichlorophenol is a hazardous substance and is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[1]
Acute Exposure:
-
Inhalation: Breathing in TCP can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[5]
-
Skin and Eye Contact: Direct contact can cause severe irritation and burns to the skin and eyes, with a risk of possible eye damage.[5]
-
Ingestion: Swallowing TCP can be harmful and may cause a burning sensation, vomiting, and diarrhea.[6] High levels of exposure can lead to more severe effects, including weakness, tremors, seizures, and in extreme cases, coma or death.[5][7]
Chronic Exposure:
-
Carcinogenicity: Animal studies have linked the consumption of 2,4,6-trichlorophenol to an increased incidence of lymphoma, leukemia, and liver cancer.[1][8] It is considered to be reasonably anticipated as a human carcinogen.[8]
-
Other Effects: Prolonged or repeated skin contact may lead to dermatitis.[6] The substance may also have adverse effects on the liver.[6]
Environmental Impact
2,4,6-Trichlorophenol is recognized as an environmental pollutant and has been detected in freshwater ecosystems, such as the Great Lakes.[1] In soil and water, it can be broken down by bacteria and sunlight, a process that can take from one to nineteen days. Due to its toxicity, it poses a significant risk to aquatic life.[9]
Safety and Handling Protocols
Given its hazardous nature, handling 2,4,6-trichlorophenol requires strict adherence to safety protocols to minimize exposure.
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a filter respirator for organic gases and particulates appropriate for the airborne concentration of the substance.[6] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[10]
-
Hand Protection: Wear protective gloves.[6]
-
Eye Protection: Safety goggles or a face shield are necessary to prevent eye contact.[6]
-
Skin and Body Protection: Wear protective clothing to avoid skin exposure.[6] Emergency shower facilities should be readily available.[5]
Handling and Storage:
-
Store in a well-closed, properly labeled container, separated from strong oxidants and foodstuffs.[6]
-
The storage area should not have drain or sewer access.[6]
-
Avoid creating dust when handling the solid form.[6]
-
Do not eat, drink, or smoke in areas where TCP is handled or stored.[5]
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and remove all sources of ignition.[11]
-
Wear appropriate PPE during cleanup.[10]
-
Cover the spill with dry lime, sand, or soda ash and place it in a sealed container for disposal.[5]
-
Disposal of 2,4,6-trichlorophenol must be handled as hazardous waste in accordance with local, state, and federal regulations.[5]
Section 2: 2,2',2''-Nitrilotriethanol (Triethanolamine, TEA)
Properties and Characteristics
2,2',2''-Nitrilotriethanol, commonly known as Triethanolamine (TEA), is a viscous, colorless to pale yellow liquid with a mild ammonia-like odor.[12]
| Property | Value |
| Molecular Formula | C₆H₁₅NO₃ |
| Molar Mass | 149.19 g/mol |
| Appearance | Colorless to pale yellow viscous liquid[12] |
| Melting Point | 17.9-21 °C[13] |
| Boiling Point | ~335 °C[12] |
| Solubility in Water | Miscible[13] |
| Density | 1.124 g/mL at 25 °C[13] |
TEA is hygroscopic and alkaline.[13] It is stable under normal conditions but can react with oxidants.[14]
Industrial and Research Applications
Triethanolamine is a versatile chemical with a wide range of uses in industrial, commercial, and research settings:
-
Cosmetics and Personal Care: It is used as a pH adjuster, emulsifier, and stabilizer in products like creams, lotions, and shampoos.[12]
-
Industrial Products: It acts as a corrosion inhibitor, a component in cleaning products and detergents, and is used in the manufacturing of textiles and cement additives.[13]
-
Laboratory Use: In research, it is used as a laboratory chemical and can be found in cell culture media.[15][16] It is also used in analytical chemistry.[16]
Health Hazards and Toxicology
Triethanolamine is generally considered to have low toxicity, but it can cause irritation.
-
Skin and Eye Contact: It can cause skin irritation and serious eye irritation.[14][17]
-
Inhalation: Inhaling vapors may cause respiratory tract irritation.[14]
-
Carcinogenicity: It is not identified as a known or anticipated carcinogen by NTP or OSHA.[18]
Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[14]
-
Eye Protection: Wear safety glasses or goggles.[9]
-
Ventilation: Use in a well-ventilated area to avoid inhaling vapors.[14]
Handling and Storage:
-
Store in a cool, well-ventilated place away from strong oxidizing agents.[19]
-
Keep containers tightly closed.[19]
-
Wash hands thoroughly after handling.[19]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18]
-
Skin Contact: Wash off with soap and plenty of water.[18]
-
Inhalation: Move the person to fresh air. If symptoms persist, consult a physician.[18]
-
Ingestion: Rinse mouth with water and consult a physician.[18]
References
- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. labdepotinc.com [labdepotinc.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 1122 - 2,4,6-TRICHLOROPHENOL [chemicalsafety.ilo.org]
- 7. 2,4,6-Trichlorophenol | 88-06-2 [chemicalbook.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4,6-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. centro-chem.com [centro-chem.com]
- 13. chembk.com [chembk.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. fishersci.com [fishersci.com]
- 16. chemimpex.com [chemimpex.com]
- 17. chemos.de [chemos.de]
- 18. nwabr.org [nwabr.org]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
In-Depth Technical Guide: Molecular Structure and Characterization of CAS 94087-58-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and characterization of the compound identified by CAS number 94087-58-8. This molecule, 4-methoxy-2-methyl-2-butanethiol, is a volatile sulfur compound recognized for its potent aroma, contributing to the characteristic scent of various natural products. While primarily utilized in the flavor and fragrance industries, a thorough understanding of its chemical and physical properties is essential for researchers in various fields, including food science, analytical chemistry, and toxicology.
Molecular Identity and Structure
The compound with CAS number 94087-58-8 is chemically known as 4-methoxy-2-methyl-2-butanethiol.[1][2] Its structure features a tertiary thiol group and an ether functional group.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 94087-58-9 | [1][3][4] |
| IUPAC Name | 4-methoxy-2-methylbutane-2-thiol | [1][3] |
| Molecular Formula | C6H14OS | [1][3][4] |
| Canonical SMILES | CC(C)(CCOC)S | [1] |
| InChI | InChI=1S/C6H14OS/c1-6(2,8)4-5-7-3/h8H,4-5H2,1-3H3 | [1][3] |
| InChIKey | XVHGKKGBUDMTIQ-UHFFFAOYSA-N | [1][3] |
Molecular Structure:
Caption: 2D structure of 4-methoxy-2-methyl-2-butanethiol.
Physicochemical Properties
The physicochemical properties of 4-methoxy-2-methyl-2-butanethiol are summarized below. These properties are critical for its handling, analysis, and understanding its behavior in various matrices.
Table 2: Physicochemical Data
| Property | Value | Unit | Source(s) |
| Molecular Weight | 134.24 | g/mol | [1][3][4] |
| Physical Description | Colorless liquid | - | [1] |
| Boiling Point | 159.0 - 160.0 | °C (at 760 mmHg) | [1] |
| Density | 0.915 | g/mL (at 20 °C) | |
| Refractive Index | 1.451 | n20/D | |
| Flash Point | 48.89 | °C | [2] |
| Solubility | Insoluble in water; soluble in ethanol | - | [1] |
| logP (Octanol/Water) | 1.825 (estimated) | - | [2] |
| Odor Threshold | 0.03 - 0.06 | ppb (in oil) | [2] |
Experimental Protocols for Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique for the identification and quantification of volatile and semi-volatile compounds.
Objective: To confirm the identity and purity of 4-methoxy-2-methyl-2-butanethiol.
Methodology:
-
Sample Preparation: Dilute the neat compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 µg/mL.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
GC Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp at 5 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: The identity of the compound is confirmed by comparing the acquired mass spectrum and retention time with a reference standard or a spectral library (e.g., NIST). Purity is estimated by the relative area of the chromatographic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules. While public spectral data is limited, a plausible protocol is described.
Objective: To confirm the molecular structure of 4-methoxy-2-methyl-2-butanethiol.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl3) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2 s.
-
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the expected functional groups and their connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Objective: To identify the characteristic functional groups of 4-methoxy-2-methyl-2-butanethiol.
Methodology:
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for S-H (thiol), C-S, C-O (ether), and C-H bonds. A vapor phase IR spectrum is also available for reference.[5]
Caption: General workflow for the characterization of a volatile compound.
Biological Activity and Signaling Pathways
Current scientific literature does not indicate that 4-methoxy-2-methyl-2-butanethiol is involved in any specific biological signaling pathways relevant to drug development. Its primary biological effect is its potent aroma, which is perceived by the olfactory system. It is classified as a flavoring agent and has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] Its applications are primarily in the food and fragrance industries.[]
Conclusion
CAS 94087-58-8, identified as 4-methoxy-2-methyl-2-butanethiol, is a well-characterized volatile sulfur compound with significant applications in the flavor and fragrance sector. This guide has provided a detailed summary of its molecular structure and key physicochemical properties based on available data. While specific, published, step-by-step experimental protocols for its synthesis and characterization are scarce, this document outlines plausible and standard analytical methodologies for its identification and purity assessment. For researchers in drug development, it is important to note the current lack of evidence for its involvement in biological signaling pathways beyond olfaction.
References
- 1. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 3. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 4. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
Environmental fate and degradation of 2,4,6-trichlorophenol compound
An In-depth Technical Guide on the Environmental Fate and Degradation of 2,4,6-Trichlorophenol
Introduction
2,4,6-Trichlorophenol (2,4,6-TCP) is a chlorinated aromatic compound characterized by a phenolic ring substituted with three chlorine atoms.[1] Historically, it has seen widespread use as a fungicide, wood preservative, insecticide, antiseptic, and anti-mildew agent for textiles and glues.[1][2] Environmental contamination primarily occurs through industrial wastewater discharge, the application of pesticides, and the degradation of more complex chlorinated compounds.[3]
Due to its toxicity, persistence, and potential for bioaccumulation, 2,4,6-TCP is designated as a priority pollutant by environmental agencies.[4] The United States Environmental Protection Agency (EPA) classifies it as a Group B2 probable human carcinogen, based on animal studies showing an increased incidence of lymphomas, leukemia, and liver cancer with oral exposure.[1][5] Understanding its behavior in the environment and the mechanisms of its breakdown is critical for developing effective remediation strategies. This guide provides a detailed overview of the environmental fate of 2,4,6-TCP and explores its primary degradation pathways, including biodegradation, photodegradation, and abiotic chemical processes.
Environmental Fate and Transport
The environmental distribution of 2,4,6-TCP is governed by its physicochemical properties. It exists as a crystalline solid with a strong phenolic odor, low volatility, and moderate water solubility.[1][6]
-
In Soil: When released to soil, 2,4,6-TCP is expected to dissociate to some extent. The undissociated portion tends to be relatively immobile due to moderate adsorption to organic matter.[2][6] However, it is subject to biodegradation, with a reported half-life ranging from 5 to 20 days.[2] Its moderate solubility means it can be transported with soil water and potentially leach into groundwater.[6]
-
In Water: In aquatic systems, 2,4,6-TCP dissolves and can be slowly removed through volatilization.[6] It has been detected in groundwater, surface water, and drinking water sources, often as a result of industrial effluent or the chlorination of water containing phenols.[2]
-
In Air: Due to its low vapor pressure, significant atmospheric transport is not its primary fate, although it has been detected at low concentrations in ambient air.[2][5]
Table 1: Physicochemical Properties of 2,4,6-Trichlorophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₃O | [1] |
| Molar Mass | 197.45 g/mol | [1] |
| Appearance | Colorless to yellow crystals | [1][2] |
| Water Solubility | 800 mg/L at 25°C | [2] |
| log K_ow_ | 3.69 | [2] |
| Vapor Pressure | 0.008 mm Hg at 25°C | [2] |
| pK_a_ | 6.23 at 25°C | [2] |
Biodegradation Pathways
Biodegradation is a key process for the natural attenuation and engineered treatment of 2,4,6-TCP. It can occur under both aerobic and anaerobic conditions, involving a variety of microorganisms that utilize different enzymatic pathways.
Fungal Degradation
The white-rot fungus Phanerochaete chrysosporium is well-studied for its ability to mineralize 2,4,6-TCP.[4] The degradation is initiated by extracellular lignin-modifying enzymes, primarily lignin peroxidases (LiP) and manganese peroxidases (MnP).[4][7]
The pathway proceeds as follows:
-
Oxidative Dechlorination: LiP or MnP catalyzes the oxidation of 2,4,6-TCP, removing the chlorine atom at the C-4 position to produce 2,6-dichloro-1,4-benzoquinone.[4][7]
-
Quinone Reduction: The resulting benzoquinone is reduced to 2,6-dichloro-1,4-dihydroxybenzene.[4]
-
Reductive Dechlorination: This intermediate undergoes reductive dechlorination, where a chlorine atom is replaced by hydrogen, yielding 2-chloro-1,4-dihydroxybenzene.[4]
-
Final Steps: Subsequent hydroxylation and dechlorination steps lead to the formation of 1,2,4-trihydroxybenzene, which can then undergo ring cleavage and be further degraded to CO₂.[4] A notable aspect of this pathway is the removal of all three chlorine atoms before the aromatic ring is broken.[4]
Caption: Fungal degradation pathway of 2,4,6-TCP by P. chrysosporium.
Bacterial Degradation
Numerous bacterial species can degrade 2,4,6-TCP under aerobic conditions, often using it as a sole source of carbon and energy.[8] Genera such as Sphingomonas, Burkholderia, and Pseudomonas have been identified in consortia capable of its mineralization.[8][9]
A common bacterial pathway involves the following steps:
-
Initial Hydroxylation: A monooxygenase enzyme converts 2,4,6-TCP into 2,6-dichlorohydroquinone.[10]
-
Second Hydroxylation: This intermediate is further hydroxylated to form 6-chlorohydroxyquinol.[10]
-
Ring Cleavage: A dioxygenase enzyme cleaves the aromatic ring of 6-chlorohydroxyquinol to produce 2-chloromaleylacetate.[10]
-
Dechlorination and Metabolism: The 2-chloromaleylacetate is then dechlorinated to maleylacetate, which enters central metabolic pathways.[10]
References
- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]
- 4. Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Structural Analysis of Einecs 301-950-1
A Technical Guide for Researchers
Introduction
Spectroscopic Data for 2,4,6-Trichlorophenol
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4,6-trichlorophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data for 2,4,6-trichlorophenol provide key insights into its aromatic structure.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 2H | Ar-H |
| ~5.8 | Singlet | 1H | Ar-OH |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~148 | C-OH |
| ~129 | C-Cl |
| ~128 | C-H |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher).
-
Sample Preparation: A few milligrams of 2,4,6-trichlorophenol are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,4,6-trichlorophenol shows characteristic bands for the hydroxyl and aromatic C-Cl and C-H bonds.
IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3600 | Broad, Medium | O-H stretch (hydroxyl group) |
| ~3050-3100 | Sharp, Weak | Aromatic C-H stretch |
| ~1450-1600 | Medium | Aromatic C=C ring stretch |
| ~1200-1300 | Strong | C-O stretch |
| ~600-800 | Strong | C-Cl stretch |
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
Solution: The sample is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the solution is placed in a liquid cell.
-
-
Data Acquisition: A background spectrum (of the KBr pellet, Nujol, or solvent) is first recorded. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 2,4,6-trichlorophenol provides information about its molecular weight and fragmentation pattern.
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 196, 198, 200 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to three chlorine isotopes) |
| 160, 162, 164 | Medium | [M-HCl]⁺ |
| 132, 134 | Medium | [M-Cl-CO]⁺ |
| 97 | Low | [C₅H₂O]⁺ |
| 62 | Low | [C₅H₂]⁺ |
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron ionization (EI) is a common method for volatile compounds like 2,4,6-trichlorophenol. In EI, the sample is bombarded with a high-energy electron beam.
-
Data Acquisition: The instrument is set to scan a specific mass range (e.g., m/z 40-300). The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Formation of Einecs 301-950-1
The compound this compound is formed through an acid-base reaction between 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol (triethanolamine). The acidic phenolic proton of 2,4,6-trichlorophenol is transferred to the basic nitrogen atom of triethanolamine, forming an ionic salt.
Caption: Formation of this compound from its constituent molecules.
Conclusion
This guide has summarized the available spectroscopic data for 2,4,6-trichlorophenol, a key component of this compound. The provided NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable resource for researchers. While direct spectroscopic information for the complete compound is lacking, the data presented here for its acidic component provides a strong foundation for its characterization and analysis. Further research to obtain and publish the full spectroscopic profile of the 1:1 compound is encouraged to provide a more complete understanding of its chemical properties.
In-Depth Technical Guide: Solubility of Einecs 301-950-1 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the solubility of the chemical substance identified by Einecs 301-950-1 . This substance is chemically defined as 2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1) , with the corresponding CAS Number 94087-58-8 .[1]
The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various applications, including chemical synthesis, formulation development, and biological systems. This guide summarizes the available quantitative and qualitative solubility data for the individual components of this compound and provides insights into the expected solubility of the resulting salt. Detailed experimental protocols for solubility determination are also presented.
Chemical Identity and Components
This compound is an acid-base salt formed from the reaction of 2,4,6-trichlorophenol (TCP) and 2,2',2''-nitrilotriethanol, commonly known as triethanolamine (TEA).
-
2,4,6-Trichlorophenol (TCP): A chlorinated phenol that exists as a white to yellowish crystalline solid.[2] It is known for its use as a fungicide, herbicide, and antiseptic.[2]
-
Triethanolamine (TEA): A tertiary amine and a triol, appearing as a viscous, colorless to pale yellow liquid.[3] It is widely used as a pH adjuster, emulsifier, and surfactant in various industrial and pharmaceutical applications.
The formation of a 1:1 compound involves the acidic phenolic proton of TCP transferring to the basic nitrogen atom of TEA, forming a triethanolammonium 2,4,6-trichlorophenoxide salt. This transformation from two distinct molecules into a salt significantly alters the overall physicochemical properties, including solubility.
Solubility Profile
Solubility of 2,4,6-Trichlorophenol (TCP)
2,4,6-Trichlorophenol is generally characterized by its low solubility in water and good solubility in many organic solvents.[4][5][6][7] Its solubility is enhanced by the presence of chlorine substituents, which increase its lipophilicity.[4]
Table 1: Quantitative Solubility of 2,4,6-Trichlorophenol (TCP) in Various Solvents [8]
| Solvent | Solubility ( g/100 g) |
| Acetone | 525 |
| Methanol | 525 |
| Denatured Alcohol | 400 |
| Diacetone Alcohol | 335 |
| Benzene | 113 |
| Toluene | 100 |
| Pine Oil | 163 |
| Carbon Tetrachloride | 37 |
| Turpentine | 37 |
| Stoddard Solvent | 16 |
| Water (at 25 °C) | 0.05 |
Data sourced from PubChem.[8]
TCP is also reported to be soluble in ethanol, ethyl ether, and acetic acid.[8]
Solubility of Triethanolamine (TEA)
Triethanolamine is a polar molecule due to its hydroxyl groups and is miscible with water in all proportions.[3] It also exhibits good solubility in several polar organic solvents.
Table 2: Qualitative and Quantitative Solubility of Triethanolamine (TEA)
| Solvent | Solubility | Reference |
| Water | Miscible | [3][9] |
| Methanol | Miscible | [9][10] |
| Acetone | Miscible | [9][10] |
| Chloroform | Soluble | [8] |
| Benzene | Soluble | [10] |
| Ether | Soluble | [10] |
| Carbon Tetrachloride | Slightly Soluble | [9][10] |
| n-Heptane | Slightly Soluble | [10] |
Predicted Solubility of this compound
The formation of the triethanolammonium salt of 2,4,6-trichlorophenol is expected to significantly influence its solubility profile compared to its individual components. Amine salts of phenols are often liquids or solids with different solubility characteristics than the parent compounds.[11]
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): Given that both TCP and TEA are soluble to miscible in these solvents, the resulting salt is also expected to be highly soluble.
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO): High solubility is also anticipated in these solvents due to the polar nature of the salt and the good solubility of the individual components.
-
In Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is likely to be lower than that of TCP alone. While TCP has significant nonpolar character, the ionic nature of the salt will decrease its affinity for nonpolar environments. However, some solubility may still be observed due to the organic nature of the cation and anion.
-
In Water: The formation of the salt is expected to increase the aqueous solubility compared to TCP. Phenolic salts, such as sodium phenoxide, are significantly more water-soluble than their corresponding phenols.[12] While TCP has very low water solubility, the triethanolammonium salt will be more polar and have a higher affinity for water.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following sections outline methodologies for determining the solubility of a compound in aqueous and organic solvents.
Determination of Solubility in Water (OECD Test Guideline 105)
The OECD Test Guideline 105 is a widely accepted method for determining the water solubility of chemical substances.[1][3][5] It comprises two primary methods: the Column Elution Method and the Flask Method.
a) Column Elution Method (for solubilities below 10⁻² g/L):
-
Preparation: A column is filled with an inert support material coated with the test substance.
-
Elution: Water is passed through the column at a slow, controlled rate.
-
Analysis: The concentration of the substance in the eluate is determined using a suitable analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).
-
Equilibrium: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, indicating that saturation has been reached.
b) Flask Method (for solubilities above 10⁻² g/L):
-
Equilibration: An excess amount of the test substance is added to water in a flask. The flask is then agitated at a constant temperature (typically 20 °C) for a sufficient period to reach equilibrium (e.g., 24 hours).
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.
Diagram: Experimental Workflow for OECD 105 Flask Method
Caption: Workflow for determining water solubility using the OECD 105 Flask Method.
General Method for Determination of Solubility in Organic Solvents
While no single standardized guideline equivalent to OECD 105 exists for all organic solvents, a common laboratory procedure involves the following steps:
-
Sample Preparation: A known mass of the test substance is placed in a vial.
-
Solvent Addition: A measured volume of the organic solvent is added incrementally to the vial.
-
Dissolution: The mixture is agitated, and if necessary, gently heated to facilitate dissolution.
-
Observation: The point at which the substance completely dissolves is noted.
-
Calculation: The solubility is calculated based on the mass of the substance and the volume of solvent required for complete dissolution.
For more precise quantitative measurements, a saturated solution can be prepared and analyzed similarly to the OECD 105 Flask Method.
References
- 1. filab.fr [filab.fr]
- 2. Phenols and amines | PPT [slideshare.net]
- 3. oecd.org [oecd.org]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. oecd.org [oecd.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 11. US2313988A - Amine salts of phenols - Google Patents [patents.google.com]
- 12. Phenol - Wikipedia [en.wikipedia.org]
In-depth Technical Guide on the Thermal Stability and Decomposition of CAS 94087-58-8
Disclaimer: An exhaustive search for the chemical identity of CAS number 94087-58-8 has yielded ambiguous and conflicting results, preventing the compilation of a specific technical guide on its thermal stability and decomposition. This document outlines the challenges in identifying the compound and provides general information on the thermal analysis of structurally related compounds, which may serve as a preliminary reference for researchers.
Challenges in Chemical Identification
Initial database searches for CAS 94087-58-8 did not yield a definitive chemical name or structure. Some sources provide conflicting information, while others lack the necessary detail for positive identification. Notably, a compound with a very similar CAS number, 4-Methoxy-2-methyl-2-butanethiol (CAS 94087-83-9) , is well-documented. It is possible that the requested CAS number contains a typographical error.
Given the uncertainty, this guide will discuss the thermal stability and decomposition of a plausible, structurally related compound, 2-(2-formylphenoxy)benzoic acid , based on initial assumptions. However, it is crucial to note that no direct experimental data for the thermal analysis of this specific compound was found in the public domain. The following sections are therefore based on established principles of thermal analysis and data for analogous aromatic carboxylic acids and aldehydes.
General Principles of Thermal Stability and Decomposition of Aromatic Carboxylic Acids
Aromatic carboxylic acids, such as benzoic acid and its derivatives, are generally crystalline solids with relatively high thermal stability. Their decomposition behavior is influenced by the nature and position of substituents on the aromatic ring. Common analytical techniques to evaluate thermal stability include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For aromatic carboxylic acids, TGA can reveal:
-
Dehydration: Loss of water molecules, if the compound is a hydrate.
-
Sublimation: Some carboxylic acids can sublime before melting or decomposing.
-
Decomposition Temperature: The temperature range over which the compound degrades.
-
Residual Mass: The amount of non-volatile residue remaining after decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For aromatic carboxylic acids, DSC can identify:
-
Melting Point: The temperature at which the solid phase transitions to a liquid.
-
Enthalpy of Fusion: The amount of energy required for melting.
-
Crystallization: The temperature at which a molten sample solidifies upon cooling.
-
Polymorphic Transitions: Solid-state phase changes between different crystalline forms.
-
Decomposition: Exothermic or endothermic events associated with degradation.
Hypothetical Thermal Behavior of 2-(2-formylphenoxy)benzoic acid
While no specific data is available, the thermal behavior of 2-(2-formylphenoxy)benzoic acid can be hypothesized based on its functional groups: a carboxylic acid, an aldehyde, and a diaryl ether linkage.
Expected Thermal Events:
-
Melting: An endothermic event corresponding to the melting of the crystalline solid.
-
Decarboxylation: The primary decomposition pathway for many aromatic carboxylic acids is the loss of carbon dioxide (CO2) from the carboxyl group. This would likely be a major decomposition step.
-
Oxidation of the Aldehyde: The formyl group is susceptible to oxidation, especially in an oxidizing atmosphere (e.g., air), which could lead to the formation of a dicarboxylic acid.
-
Cleavage of the Ether Linkage: The phenoxy bond may cleave at higher temperatures, leading to the formation of phenol and benzoic acid derivatives.
-
Further Fragmentation: At elevated temperatures, the aromatic rings will likely fragment, leading to the formation of smaller volatile molecules and a carbonaceous residue.
Experimental Protocols for Thermal Analysis
Should a sample of CAS 94087-58-8 or a related compound become available, the following general experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine melting point, enthalpy of fusion, and other thermal transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of the sample into a clean DSC pan (e.g., aluminum).
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
A second heating scan may be performed to investigate any changes in the material's thermal properties after melting and recrystallization.
-
Analyze the DSC thermogram to determine the onset temperature and peak temperature of melting, as well as the enthalpy of fusion.
Visualization of Analytical Workflow
The logical workflow for characterizing the thermal stability of a novel compound is depicted below.
Caption: Workflow for Thermal Stability Characterization.
Hypothetical Decomposition Pathway
A potential thermal decomposition pathway for a phenoxy benzoic acid derivative is outlined below. This diagram illustrates a logical sequence of bond cleavages that might occur upon heating.
Caption: Hypothetical Decomposition Pathway.
Conclusion
A definitive technical guide on the thermal stability and decomposition of CAS 94087-58-8 cannot be provided due to the ambiguity surrounding its chemical identity. Researchers and drug development professionals are strongly advised to first confirm the precise chemical structure associated with this CAS number. Once identified, the experimental protocols and general principles outlined in this document can serve as a foundation for a thorough investigation of its thermal properties. The provided workflows and hypothetical pathways offer a conceptual framework for such an analysis.
An In-depth Technical Guide to the Historical Research of 2,4,6-Trichlorophenol and Nitrilotriethanol
This technical guide provides a comprehensive overview of the historical research on two industrially significant compounds: 2,4,6-trichlorophenol and nitrilotriethanol. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their synthesis, properties, applications, toxicological effects, and the evolution of their analytical methodologies.
2,4,6-Trichlorophenol: A Compound with a Complex History
2,4,6-Trichlorophenol (TCP) is a chlorinated phenol that has seen wide use as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative.[1] First prepared in 1836, its commercial production in the United States began in 1950.[2] However, its use has significantly declined due to the formation of toxic dioxin and furan byproducts during its manufacturing and use.[3] In 1975, production by the sole U.S. manufacturer was discontinued because of the high costs associated with removing these toxic impurities.[4]
Physical and Chemical Properties
2,4,6-Trichlorophenol exists as colorless to yellow crystals with a strong phenolic odor.[5] It is practically insoluble in water but soluble in various organic solvents.[5]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃Cl₃O | [6] |
| Molecular Weight | 197.45 g/mol | [6] |
| Melting Point | 69 °C | [5] |
| Boiling Point | 246 °C | [5] |
| Water Solubility | 0.800 g/L at 25°C | [5] |
| log Kow | 3.69 | [5] |
| pKa | 6.23 at 25°C | [5] |
Historical Synthesis Protocols
The primary historical method for the synthesis of 2,4,6-trichlorophenol was the direct chlorination of phenol.
Experimental Protocol: Direct Chlorination of Phenol (based on historical accounts)
This protocol is a composite of early 20th-century methods described in various sources.[7][8]
-
Materials: Phenol, chlorine gas, ferric chloride (catalyst, optional).
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a gas inlet tube, place a measured quantity of phenol.
-
Gently heat the phenol to 50-55 °C to melt it.
-
Begin bubbling a slow stream of chlorine gas through the molten phenol. The reaction is exothermic, and the temperature should be carefully monitored and maintained between 70-75 °C.[5]
-
Continue the chlorination until the desired degree of substitution is achieved. Historically, this was often monitored by the increase in the melting point of the reaction mixture to around 67 °C.[7][8]
-
Upon completion, the reaction mixture is cooled to obtain the crude 2,4,6-trichlorophenol.
-
Purification: The crude product is then purified by fractional distillation or recrystallization from a suitable solvent, such as hot absolute ethanol, to yield white, needle-like crystals.[5]
-
Historical Analytical Methods
Early quantitative analysis of 2,4,6-trichlorophenol relied on classical wet chemistry techniques. The evolution of analytical instrumentation, particularly chromatography, revolutionized its detection and quantification.
-
Early Methods (Pre-1950s): Colorimetric and titrimetric methods were likely employed. These methods, while less specific, provided a means of estimating the concentration of phenolic compounds.
-
The Advent of Chromatography (Mid-20th Century): The development of gas chromatography (GC) in the 1940s and 1950s provided a powerful tool for separating and quantifying individual chlorophenols.[9] Early applications would have used packed columns.
-
Capillary GC and GC-MS (Late 20th Century): The introduction of capillary columns and the coupling of GC with mass spectrometry (MS) significantly improved resolution and provided definitive identification of 2,4,6-trichlorophenol and its isomers, even in complex matrices.
Experimental Protocol: Early Gas Chromatographic Analysis of Phenols
This is a representative protocol from the mid-20th century for the analysis of phenols.[3]
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: A packed column, for instance, with a stationary phase like didecyl phthalate and phosphoric acid on a solid support.
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Temperature Program: Isothermal or a simple temperature ramp to elute the compounds.
-
Sample Preparation: The sample containing 2,4,6-trichlorophenol would be dissolved in a suitable solvent and injected into the chromatograph. For aqueous samples, a liquid-liquid extraction would be performed first.
-
Quantification: Quantification would be achieved by comparing the peak area of the analyte to that of a known standard.
Toxicological Effects and Signaling Pathways
2,4,6-Trichlorophenol is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[10] Studies in animals have shown that oral exposure can lead to lymphomas, leukemia, and liver cancer.[4]
The cytotoxicity of 2,4,6-trichlorophenol is understood to involve a cascade of cellular events, including oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death).[2]
Nitrilotriethanol (Triethanolamine): A Versatile Industrial Chemical
Nitrilotriethanol, more commonly known as triethanolamine (TEA), is a viscous organic compound that is both a tertiary amine and a triol.[11] It has been a versatile and widely used chemical in industrial and consumer products since the mid-20th century.[12] Its primary applications include use as a surfactant, emulsifier, pH adjuster, and chemical intermediate.[13]
Physical and Chemical Properties
Triethanolamine is a colorless, viscous liquid, although it may appear yellow due to impurities. It has a mild ammonia-like odor.[14]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅NO₃ | [14] |
| Molecular Weight | 149.19 g/mol | [14] |
| Melting Point | 21.6 °C | [14] |
| Boiling Point | 335.4 °C | [14] |
| Density | 1.124 g/cm³ at 20 °C | [14] |
| Flash Point | 179 °C | [14] |
| Solubility | Miscible with water, ethanol, and acetone | [14] |
Historical Synthesis Protocols
The industrial production of triethanolamine involves the reaction of ethylene oxide with aqueous ammonia.[15] The ratio of the products—monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA)—can be controlled by adjusting the stoichiometry of the reactants.[10]
Experimental Protocol: Synthesis of Ethanolamines from Ethylene Oxide and Ammonia (based on industrial process descriptions)
This protocol outlines the general principles of the industrial synthesis process.[7][10][16]
-
Materials: Ethylene oxide, aqueous ammonia.
-
Procedure:
-
Aqueous ammonia and ethylene oxide are continuously fed into a reactor. The molar ratio of ammonia to ethylene oxide is a critical parameter to control the product distribution. Higher ratios of ammonia favor the formation of monoethanolamine.
-
The reaction is carried out in the liquid phase under elevated pressure and temperature. The reaction is exothermic, and the temperature is typically controlled within a specific range to ensure safety and desired product formation.
-
The reaction mixture, containing unreacted ammonia, water, and a mixture of mono-, di-, and triethanolamine, is then subjected to a separation process.
-
Purification: The unreacted ammonia and water are typically removed first. The resulting mixture of ethanolamines is then separated by fractional distillation to isolate pure triethanolamine.
-
Historical Analytical Methods
The quantitative analysis of triethanolamine has evolved from classical titrimetric methods to sophisticated chromatographic techniques.
-
Early Methods (Early to Mid-20th Century): Titrimetric methods were commonly used for the determination of amines. Non-aqueous titrations using a strong acid like perchloric acid in a non-aqueous solvent such as glacial acetic acid were employed to quantify weak bases like triethanolamine.[17]
-
Chromatographic Methods (Mid-20th Century to Present): Gas chromatography (GC) and, later, high-performance liquid chromatography (HPLC) became the methods of choice for the analysis of triethanolamine, offering better separation and specificity.[18][19]
Experimental Protocol: Historical Titrimetric Determination of Tertiary Amines
This protocol is based on general principles of non-aqueous titrations for amines from the mid-20th century.[13]
-
Materials: Triethanolamine sample, glacial acetic acid (solvent), perchloric acid in glacial acetic acid (titrant), crystal violet (indicator).
-
Procedure:
-
Accurately weigh a sample of triethanolamine and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator to the solution.
-
Titrate the solution with a standardized solution of perchloric acid in glacial acetic acid.
-
The endpoint is indicated by a color change of the indicator.
-
The concentration of triethanolamine is calculated based on the volume of titrant used and the stoichiometry of the reaction.
-
Toxicological Effects and Biochemical Pathways
Triethanolamine is generally considered to have low toxicity.[20] However, some studies have indicated potential health effects. Dermal application in animal studies has shown evidence of skin irritation.[21] One proposed mechanism of toxicity, particularly in relation to liver tumors observed in mice, is the induction of choline deficiency.[5] Triethanolamine may interfere with choline uptake and metabolism within cells.
References
- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. alegesanatos.ro [alegesanatos.ro]
- 6. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triethanolamine synthesis - chemicalbook [chemicalbook.com]
- 8. Sciencemadness Discussion Board - How to make 2,4,6 Trichlorophenol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4119670A - Process and reactor for preparing ethanolamines - Google Patents [patents.google.com]
- 11. Triethanolamine - Wikipedia [en.wikipedia.org]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 14. EP0299892A1 - Process for preparing 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 15. epa.gov [epa.gov]
- 16. US8383861B2 - Methods for making ethanolamine(s) and ethyleneamine(s) from ethylene oxide and ammonia, and related methods - Google Patents [patents.google.com]
- 17. cir-safety.org [cir-safety.org]
- 18. CN104634896B - The method for quick of triethanolamine ester - Google Patents [patents.google.com]
- 19. Determination of Industrial Triethanolamine by Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Triethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Einecs 301-950-1: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: Emerging Research Frontiers and Drug Development Opportunities
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential research areas for the chemical compound 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, identified by Einecs number 301-950-1 and CAS number 3919-74-2. While primarily known as a key intermediate in the synthesis of the antibiotic flucloxacillin, the inherent structural motifs of this molecule—a halogenated phenyl ring and an isoxazole core—suggest a broader therapeutic potential that warrants further investigation.[1] This document outlines promising avenues for research, detailed experimental protocols, and the potential signaling pathways that may be modulated by this compound and its derivatives.
Core Compound Specifications
To facilitate further research, the fundamental properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized below.
| Property | Value | Reference |
| Einecs Number | 301-950-1 | - |
| CAS Number | 3919-74-2 | [1][2][3][4] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [1][3][5][6][7] |
| Molecular Weight | 255.63 g/mol | [1][3] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [1][3] |
| Synonyms | Fcimic acid, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid | [2][5] |
| Physical Form | Solid, White to cream to yellow to pale brown powder | [2][5][7] |
Potential Research Areas and Therapeutic Targets
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[8][9][10] Based on the known activities of this chemical class and the specific structural features of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the following research areas are proposed:
Novel Antimicrobial Agents
Given its role as a precursor to an antibiotic, the most direct line of inquiry is to investigate the intrinsic antimicrobial properties of the core molecule and its derivatives. Research should focus on:
-
Broad-spectrum antibacterial and antifungal screening: Evaluating the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.
-
Mechanism of action studies: Investigating the potential inhibition of key bacterial enzymes, such as DNA gyrase or transpeptidases, which are common targets for antimicrobial drugs.
-
Structure-activity relationship (SAR) studies: Synthesizing analogs by modifying the carboxylic acid group (e.g., esterification, amidation) and the phenyl ring substituents to optimize antimicrobial potency and reduce toxicity.
Anti-inflammatory Drug Discovery
Many isoxazole-containing compounds are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory signaling pathways. Potential research includes:
-
In vitro anti-inflammatory assays: Assessing the inhibition of COX-1 and COX-2 enzymes and the suppression of inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Investigation of signaling pathway modulation: Examining the effect of the compound on key inflammatory pathways such as NF-κB and MAPK signaling.
Anticancer Therapeutics
The isoxazole moiety is present in several anticancer agents. The potential of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an anticancer therapeutic could be explored through:
-
Cytotoxicity screening: Evaluating the compound's ability to inhibit the proliferation of a panel of human cancer cell lines.
-
Apoptosis induction assays: Determining if the compound induces programmed cell death in cancer cells through methods like flow cytometry analysis of Annexin V/Propidium Iodide stained cells.
-
Kinase inhibition profiling: Screening the compound against a panel of kinases that are known to be dysregulated in cancer, as many kinase inhibitors feature heterocyclic cores.
Herbicidal Activity
A study on a derivative, 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, has demonstrated good herbicidal activity.[11] This suggests a potential application in agrochemicals. Research in this area could involve:
-
Screening for herbicidal effects: Testing the compound and its derivatives against a variety of common weeds.
-
Target identification: Investigating the biochemical target of its herbicidal action, for example, by looking for inhibition of key plant enzymes.
Experimental Protocols
To facilitate the exploration of the proposed research areas, the following are detailed methodologies for key experiments.
Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
A common synthetic route involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine to form an oxime, followed by chlorination and subsequent cyclization with methyl acetoacetate. A more recent, improved synthesis method avoids the use of phosphorus oxychloride, which is corrosive and environmentally hazardous.[9]
Improved Synthesis Protocol:
-
Reaction Setup: To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene.
-
Addition of Reagent: While stirring at room temperature, slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes. An HCl absorption system should be in place.
-
Reflux: After the addition is complete, raise the temperature to 110°C and reflux for 2 hours.
-
Purification: After the reaction, recover the toluene by vacuum distillation. The product, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, can be collected as a fraction at 168-170°C under 0.667 KPa and solidified by freezing. The carboxylic acid can be obtained by hydrolysis of the acid chloride.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Grow bacterial strains in Mueller-Hinton Broth (MHB) to an optical density corresponding to a standard concentration (e.g., 10⁸ CFU/mL). Dilute the culture to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in MHB in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the COX-2 enzyme solution and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Add the arachidonic acid solution to initiate the enzymatic reaction.
-
Measurement of Prostaglandin Production: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculation of IC₅₀: Calculate the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC₅₀).
Potential Signaling Pathway Modulation
Based on the known mechanisms of action of other isoxazole-containing drugs, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives could potentially modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory drugs act by inhibiting this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Aurora Kinase Signaling in Cancer
Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation.[12] Their overexpression is linked to various cancers, making them an attractive target for anticancer drug development.[12][13]
Caption: Potential inhibition of Aurora A kinase by this compound leading to apoptosis.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for screening and developing a new therapeutic agent based on the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid scaffold.
Caption: A generalized workflow for the discovery and development of drugs based on this compound.
This technical guide provides a foundational framework for initiating research into the therapeutic potential of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. The versatility of the isoxazole core, combined with the specific substitutions on this compound, presents a compelling case for its exploration beyond its current role as a synthetic intermediate. The outlined research areas, experimental protocols, and potential mechanisms of action are intended to catalyze further investigation and unlock new opportunities in drug discovery and development.
References
- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 2. Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3919-74-2 Cas No. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Buy Online [thermofisher.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scientifictemper.com [scientifictemper.com]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. connectjournals.com [connectjournals.com]
- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 13. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of 2,4,6-Tris(tert-butyl)phenol (Einecs 301-950-1) in Environmental Samples
Application Note & Protocol
Introduction
2,4,6-Tris(tert-butyl)phenol (TTBP), identified by Einecs number 301-950-1 and CAS number 732-26-3, is a synthetic phenolic compound widely used as an antioxidant in fuels, lubricants, and plastics.[1][2] Its persistence, bioaccumulative potential, and toxicity to aquatic organisms have raised environmental concerns.[1][3] Consequently, robust and sensitive analytical methods are crucial for monitoring its presence in various environmental matrices to assess exposure and ensure environmental protection. This document provides detailed application notes and protocols for the detection of 2,4,6-Tris(tert-butyl)phenol in water, soil, and biological samples, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4,6-Tris(tert-butyl)phenol is presented in the table below. These properties are essential for developing effective extraction and analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O | [4] |
| Molecular Weight | 262.43 g/mol | [4] |
| Appearance | White to pale yellow crystalline solid | [5] |
| Melting Point | 131 °C | [3] |
| Boiling Point | 278 °C | [3] |
| Water Solubility | 35 mg/L | [3] |
| Log Kₒw | 6.06 | [3] |
| Vapor Pressure | 0.088 Pa at 25°C | [3] |
Analytical Techniques
The primary analytical techniques for the determination of 2,4,6-Tris(tert-butyl)phenol in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of the compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of 2,4,6-Tris(tert-butyl)phenol using various methods.
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Water | GC-MS | 0.005 mg/L | - | 88 - 111 | [6] |
| Soil/Sediment | GC-MS | 0.3 µg/g | - | 80 - 113 | [6] |
| Human Serum | GC-MS | - | 0.054 ng/mL | - | [7] |
| Indoor Dust | LC-MS/MS | - | 1.1 ng/g | - | [3] |
| Human Plasma | LC-MS/MS | - | 0.06 ng/g | - | [3] |
Experimental Protocols
Protocol 1: Analysis of 2,4,6-Tris(tert-butyl)phenol in Water by GC-MS
This protocol is adapted from general principles of EPA Method 528 for phenols in drinking water.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate 2,4,6-Tris(tert-butyl)phenol from a water sample.
-
Materials:
-
1 L water sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
Methanol (HPLC grade)
-
Dichloromethane (pesticide grade)
-
Sodium sulfite (for dechlorination, if necessary)
-
Hydrochloric acid (for pH adjustment)
-
SPE manifold
-
Nitrogen evaporator
-
-
Procedure:
-
If the sample contains residual chlorine, add 80 mg of sodium sulfite per liter and mix well.
-
Adjust the sample pH to ≤ 2 with hydrochloric acid.
-
Condition the SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After the entire sample has passed, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elute the trapped analytes with 5-10 mL of dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Analysis
-
Objective: To separate, identify, and quantify 2,4,6-Tris(tert-butyl)phenol.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Typical GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Characteristic Ions (m/z): 247 (quantifier), 262 (qualifier)
-
3. Quality Control
-
Analyze a method blank, a laboratory fortified blank (LFB), and a matrix spike with each batch of samples.
-
Internal standards (e.g., deuterated phenols) should be used to correct for matrix effects and variations in extraction efficiency.
GC-MS analysis workflow for 2,4,6-Tris(tert-butyl)phenol in water.
Protocol 2: Analysis of 2,4,6-Tris(tert-butyl)phenol in Soil by LC-MS/MS
1. Sample Preparation: Pressurized Liquid Extraction (PLE)
-
Objective: To extract 2,4,6-Tris(tert-butyl)phenol from a soil sample.
-
Materials:
-
10 g homogenized soil sample
-
Diatomaceous earth
-
Pressurized Liquid Extractor (PLE) system
-
Dichloromethane:Acetone (1:1, v/v)
-
Nitrogen evaporator
-
-
Procedure:
-
Mix 10 g of the soil sample with an equal amount of diatomaceous earth.
-
Pack the mixture into a PLE cell.
-
Perform the extraction with dichloromethane:acetone (1:1) under the following conditions:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
-
Collect the extract and concentrate it to 1 mL using a nitrogen evaporator.
-
The extract may require a cleanup step using solid-phase extraction (e.g., Florisil) to remove interfering compounds.
-
2. LC-MS/MS Analysis
-
Objective: To provide high-sensitivity analysis, especially for complex matrices.
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Typical LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Precursor ion (m/z 261.2) -> Product ions (e.g., m/z 246.2, 205.2)
-
LC-MS/MS analysis workflow for 2,4,6-Tris(tert-butyl)phenol in soil.
Signaling Pathway Involvement
For drug development professionals, understanding the potential biological targets of environmental contaminants is crucial. Recent research has identified 2,4,6-Tris(tert-butyl)phenol as a potent activator of the Retinoid X Receptor (RXR) .[8] RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Thyroid Hormone Receptors (TRs), to regulate gene expression involved in various physiological processes, including metabolism, development, and cell differentiation.
Activation of RXR by xenobiotics like 2,4,6-Tris(tert-butyl)phenol can potentially disrupt these signaling pathways, leading to adverse health effects. This interaction highlights the importance of monitoring for this compound and understanding its toxicological profile.
Activation of the Retinoid X Receptor (RXR) signaling pathway by 2,4,6-Tris(tert-butyl)phenol.
Conclusion
The analytical methods detailed in this document provide robust and sensitive means for the detection and quantification of 2,4,6-Tris(tert-butyl)phenol in various environmental matrices. The choice of method will depend on the specific matrix, required detection limits, and available instrumentation. For drug development professionals, the finding that 2,4,6-Tris(tert-butyl)phenol activates the RXR signaling pathway underscores the importance of considering environmental exposures in toxicological assessments and drug discovery processes. Continuous monitoring and research are essential to fully understand the environmental fate and potential health impacts of this compound.
References
- 1. canada.ca [canada.ca]
- 2. epa.gov [epa.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. epa.gov [epa.gov]
- 5. nbinno.com [nbinno.com]
- 6. ospar.org [ospar.org]
- 7. 94087-58-8_CAS号:94087-58-8_2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1) - 化源网 [chemsrc.com]
- 8. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sertaconazole Nitrate (CAS 94087-58-8) as a Fungicide in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertaconazole nitrate (CAS: 94087-58-8) is a topical antifungal agent belonging to the imidazole class.[1][2][3] It is recognized for its broad-spectrum activity against a variety of fungi, including dermatophytes and yeasts.[1][4][5] These application notes provide a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed protocols for its use in a laboratory setting to evaluate its fungicidal and fungistatic properties.
Mechanism of Action
Sertaconazole nitrate's primary antifungal activity stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][4][6] It specifically targets and inhibits the cytochrome P450-dependent enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[3] This disruption leads to an accumulation of methylated sterols and a depletion of ergosterol, compromising the structural integrity and fluidity of the fungal cell membrane. The altered membrane permeability results in the leakage of essential cellular contents, ultimately leading to fungal cell death.[2]
At higher concentrations, sertaconazole nitrate also exhibits a direct damaging effect on the fungal cell membrane by binding to non-sterol lipids, which further contributes to its fungicidal activity.[4]
Caption: Mechanism of action of Sertaconazole Nitrate in the fungal ergosterol biosynthesis pathway.
Quantitative Antifungal Activity
The in vitro efficacy of sertaconazole nitrate has been demonstrated against a wide range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: Antifungal Activity of Sertaconazole Nitrate against Dermatophytes
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |
| Trichophyton rubrum | 100 | 0.02 - 16 | 0.25 | 1 | 0.19[7] |
| Trichophyton mentagrophytes | 40 | - | - | - | 0.73[8] |
| Epidermophyton floccosum | 10 | - | 0.015 | >1 | 0.12[8] |
| Microsporum canis | - | - | - | - | - |
| Microsporum gypseum | - | - | - | - | - |
| Trichophyton tonsurans | - | - | - | - | - |
Table 2: Antifungal Activity of Sertaconazole Nitrate against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | - | 0.1 - 16 | - | ≤0.1 - 4[1] |
| Candida glabrata | - | 0.1 - 16 | - | ≤0.1 - 4 |
| Candida parapsilosis | - | 0.1 - 16 | - | ≤0.1 - 4 |
| Candida tropicalis | - | 0.1 - 16 | - | ≤0.1 - 4 |
| Candida krusei | - | 0.1 - 16 | - | ≤0.1 - 4 |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[8]
Protocol 1: Preparation of Sertaconazole Nitrate Stock Solution
-
Materials:
-
Sertaconazole nitrate powder (CAS 94087-58-8)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh the desired amount of sertaconazole nitrate powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[8]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or below until use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of sertaconazole nitrate against filamentous fungi.
References
- 1. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sertaconazole: an antifungal agent for the topical treatment of superficial candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amberlife.net [amberlife.net]
- 7. researchgate.net [researchgate.net]
- 8. Sertaconazole Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminosilanes in Wood Preservation Research
Note on the Topic: The specified EINECS number 301-950-1 corresponds to the chemical substance "2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1)". Following a comprehensive literature search, no research was found on the application of this specific compound in wood preservation. It is possible that the intended query pertained to aminosilanes, a class of compounds extensively researched for wood protection. This document provides detailed application notes and protocols for a representative aminosilane, (3-aminopropyl)trimethoxysilane (APTMS), which is a focal point of significant research in this field.
Introduction to Aminosilanes in Wood Preservation
Aminosilanes, such as (3-aminopropyl)trimethoxysilane (APTMS), are organofunctional silicon compounds that have garnered considerable attention in wood preservation research. Their growing interest stems from their potential to enhance the durability and service life of wood products by improving resistance to biological degradation and weathering.[1] The primary mechanism of action involves the hydrolysis of the methoxysilyl groups in the presence of water to form reactive silanols. These silanols can then condense with hydroxyl groups present in the wood cell wall components (cellulose, hemicellulose, and lignin), forming stable covalent bonds.[2] This process not only creates a protective barrier but can also reduce the hygroscopicity of the wood, thereby limiting the conditions favorable for fungal growth.[3] Furthermore, the amino functional group is believed to contribute to the antifungal efficacy of these compounds.[3]
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of aminosilane treatment in wood preservation.
Table 1: Fungal Decay Resistance of Aminosilane-Treated Wood
| Wood Species | Fungal Species | Aminosilane Treatment | Concentration (%) | Mass Loss (%) - Untreated | Mass Loss (%) - Treated | Efficacy (%) | Reference |
| Scots Pine | Coniophora puteana | APTMS | 20 | 25.8 | 2.1 | 91.9 | Donath et al. (2006) |
| Scots Pine | Trametes versicolor | APTMS | 20 | 18.2 | 15.6 | 14.3 | Donath et al. (2006) |
| Beech | Coniophora puteana | APTES | 20 | 30.1 | 1.8 | 94.0 | Gérardin et al. (2010) |
| Beech | Trametes versicolor | APTES | 20 | 22.5 | 3.5 | 84.4 | Gérardin et al. (2010) |
| Birch | Gloeophyllum trabeum | MPTMS | 25 | Not specified | ~10 | ~90 | Panov et al. (2021) |
| Birch | Trametes versicolor | MPTMS | 25 | Not specified | ~10 | ~90 | Panov et al. (2021) |
Note: APTMS = (3-aminopropyl)trimethoxysilane; APTES = (3-aminopropyl)triethoxysilane; MPTMS = (3-mercaptopropyl)trimethoxysilane. Efficacy is calculated as [(Mass Loss Untreated - Mass Loss Treated) / Mass Loss Untreated] * 100.
Table 2: Physical Properties of Aminosilane-Treated Wood
| Wood Species | Aminosilane Treatment | Concentration (%) | Weight Percent Gain (WPG) (%) | Water Uptake Reduction (%) | Leaching Resistance (%) | Reference |
| Scots Pine | APTMS | 20 | 15.2 | 45 | 85 (Silicon) | Donath et al. (2006) |
| Beech | APTES | 20 | 12.8 | 60 | Not specified | Gérardin et al. (2010) |
| Beech | APTES | 40 | 21.5 | 75 | Not specified | Gérardin et al. (2010) |
| Pine | AEAPTMOS | 5 | Not specified | Improved hydrophobicity | Not specified | Hochmańska et al. (2016) |
Note: AEAPTMOS = aminoethylaminopropyltrimethoxysilane.
Experimental Protocols
Protocol 1: Wood Impregnation with (3-aminopropyl)trimethoxysilane (APTMS)
This protocol describes a standard laboratory procedure for the impregnation of wood samples with an APTMS solution.
Materials:
-
Wood samples (e.g., Scots pine sapwood, 20 x 20 x 20 mm)
-
(3-aminopropyl)trimethoxysilane (APTMS)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Beakers
-
Vacuum desiccator
-
Vacuum pump
-
Drying oven
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Dry the wood samples in an oven at 103 ± 2 °C to a constant weight.
-
Record the initial dry weight of each sample.
-
-
Solution Preparation:
-
Prepare a 20% (w/w) solution of APTMS in a 95:5 (v/v) ethanol/water mixture. The water is necessary to initiate the hydrolysis of the silane.
-
Stir the solution for at least 30 minutes before use to allow for partial hydrolysis.[2]
-
-
Impregnation:
-
Place the dried wood samples in a beaker and place the beaker inside a vacuum desiccator.
-
Apply a vacuum of approximately 0.7 kPa for 30 minutes to remove air from the wood structure.
-
While under vacuum, introduce the APTMS solution into the beaker until the samples are fully submerged.
-
Release the vacuum and allow the samples to soak in the solution for 2 hours at atmospheric pressure.
-
-
Post-Treatment:
-
Remove the samples from the solution and gently wipe off any excess liquid from the surface.
-
Air-dry the samples at room temperature for 24 hours.
-
Cure the treated samples in an oven at 103 ± 2 °C for 24 hours to promote the condensation reaction between the silane and the wood.
-
-
Final Measurement:
-
After curing, cool the samples in a desiccator and weigh them to determine the final dry weight.
-
Calculate the Weight Percent Gain (WPG) using the formula: WPG (%) = [(W_final - W_initial) / W_initial] * 100
-
Protocol 2: Fungal Decay Resistance Test (Adapted from EN 113)
This protocol provides a method for evaluating the efficacy of the APTMS treatment against wood-decaying fungi.
Materials:
-
APTMS-treated and untreated (control) wood samples
-
Cultures of wood-decaying fungi (e.g., Coniophora puteana, Trametes versicolor) on malt extract agar plates
-
Sterile culture flasks containing a sterile soil substrate
-
Sterile water
-
Incubator
Procedure:
-
Sample Sterilization:
-
Sterilize the treated and untreated wood samples by autoclaving or ethylene oxide treatment.
-
-
Inoculation of Culture Flasks:
-
Inoculate the sterile soil in the culture flasks with the selected fungus.
-
Incubate the flasks at a suitable temperature (e.g., 22 ± 2 °C) and relative humidity (e.g., 70 ± 5%) until the mycelium has covered the soil surface.
-
-
Exposure of Wood Samples:
-
Place the sterilized wood samples on the surface of the fungal mycelium in the culture flasks.
-
-
Incubation:
-
Incubate the flasks for a specified period (e.g., 16 weeks) under controlled conditions of temperature and humidity.
-
-
Evaluation:
-
After the incubation period, carefully remove the wood samples from the flasks and remove any superficial mycelium.
-
Dry the samples to a constant weight at 103 ± 2 °C.
-
Calculate the mass loss of each sample due to fungal decay.
-
Visualizations
Caption: Experimental workflow for wood treatment with APTMS.
Caption: Mechanism of APTMS interaction with wood.
References
Application Notes and Protocols for Studying the Efficacy of 2,4,6-Trichlorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental setup to investigate the efficacy and toxicological profile of the compound 2,4,6-trichlorophenol (2,4,6-TCP). The protocols outlined below cover the assessment of cytotoxicity, genotoxicity, and the induction of apoptosis, along with the analysis of key cellular signaling pathways.
Introduction
2,4,6-Trichlorophenol (2,4,6-TCP) is a chlorinated phenol that has seen use as a fungicide, herbicide, insecticide, and antiseptic.[1] It is a clear to yellowish crystalline solid with a strong phenolic odor.[1] Due to its presence as an environmental pollutant and its potential health effects, understanding its mechanism of action at the cellular level is of significant interest.[2] In animal models, exposure to 2,4,6-TCP has been linked to an increased incidence of lymphomas, leukemia, and liver cancer, leading to its classification as a probable human carcinogen (Group B2) by the United States Environmental Protection Agency.[1][3]
The primary mechanisms of 2,4,6-TCP toxicity involve the interference with mitochondrial oxidative phosphorylation and the induction of oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[4][5] These application notes will provide detailed protocols to investigate these key toxicological endpoints.
Data Presentation
Table 1: In Vitro Cytotoxicity of 2,4,6-Trichlorophenol
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Mouse Embryonic Fibroblasts | MTT Assay | 24 | Not explicitly stated, but viability decreases with increasing concentration | [4] |
| L929 Cells | Not specified | Not specified | Not explicitly stated, but cytotoxic effects observed | [6] |
Table 2: In Vivo Toxicity of 2,4,6-Trichlorophenol
| Species | Route of Exposure | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects | Reference |
| Sprague-Dawley Rats | Drinking Water | 13 weeks (subchronic) | 3.0 | 30 | Decreased mean litter size | [7] |
| Fischer 344 Rats | Diet | 106-107 weeks (chronic) | - | 250 | Reduced body weight | [8] |
| B6C3F1 Mice | Diet | 105 weeks (chronic) | - | 658 | Reduced body weight | [8] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of 2,4,6-TCP on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.[9]
Materials:
-
2,4,6-Trichlorophenol (analytical grade)[10]
-
Mammalian cell line (e.g., Mouse Embryonic Fibroblasts, L929)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[9]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2,4,6-TCP in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of 2,4,6-TCP. Include a vehicle control (medium with the same concentration of solvent used for the highest 2,4,6-TCP concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of 2,4,6-TCP that inhibits 50% of cell viability).
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
This protocol describes the use of the alkaline comet assay to detect DNA strand breaks in individual cells exposed to 2,4,6-TCP.[11][12]
Materials:
-
Treated and control cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Protocol:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.
-
Cell Embedding: Harvest and resuspend the treated and control cells in PBS at an appropriate concentration. Mix the cell suspension with 0.5% LMA at 37°C and quickly pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[13]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.[13]
-
Electrophoresis: Apply a voltage of approximately 0.7 V/cm and run the electrophoresis for 20-30 minutes.[11]
-
Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Staining: Stain the slides with a DNA-binding dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Apoptosis Assessment: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric or fluorometric assay.[14][15][16]
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)[14][15]
-
Reaction buffer
-
96-well microplate
-
Microplate reader (spectrophotometer for colorimetric, fluorometer for fluorometric)
Protocol:
-
Cell Lysis: Induce apoptosis in cells by treating with 2,4,6-TCP.[14] Harvest and lyse the cells using the provided cell lysis buffer. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14]
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at 380 nm and emission at 440 nm for the fluorometric assay.[14]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection and quantification of key apoptosis-regulating proteins, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), by Western blotting.[17][18]
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer.[18] Quantify the protein concentration of the lysates.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.[18]
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Bax, anti-Bcl-2, and anti-β-actin as a loading control) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again with TBST and then add the ECL substrate.[18]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands to determine the relative expression levels of Bax and Bcl-2, and calculate the Bax/Bcl-2 ratio.[19]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oxidative stress signaling pathway induced by 2,4,6-Trichlorophenol.
Caption: ER stress signaling pathway activated by 2,4,6-Trichlorophenol.
Caption: Mitochondrial-mediated apoptosis induced by 2,4,6-Trichlorophenol.
Caption: General experimental workflow for assessing 2,4,6-TCP efficacy.
References
- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 2. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. epa.gov [epa.gov]
- 4. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 21stcenturypathology.com [21stcenturypathology.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. bosterbio.com [bosterbio.com]
- 16. mpbio.com [mpbio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4,6-Trichlorophenoxyacetic Acid (Einecs 301-950-1) in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of 2,4,6-Trichlorophenoxyacetic Acid (CAS No. 575-89-3) in a research laboratory setting. The information compiled is based on publicly available safety data sheets and scientific literature.
Substance Identification and Properties
2,4,6-Trichlorophenoxyacetic acid is a synthetically derived organochlorine compound. It is structurally related to the well-known auxinic herbicides 2,4-D and 2,4,5-T. However, due to the chlorine substitution at the 2, 4, and 6 positions of the phenoxy ring, it exhibits distinct biological properties, primarily acting as an auxin antagonist.
Table 1: Chemical and Physical Properties
| Property | Value |
| EINECS Number | 301-950-1 |
| CAS Number | 575-89-3 |
| Molecular Formula | C₈H₅Cl₃O₃ |
| Molecular Weight | 255.48 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 131°C[1] |
| Boiling Point | 230°C[1] |
| Solubility | Insoluble in water.[2] |
Handling and Storage Guidelines
Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1][3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For tasks with a higher risk of exposure, consider additional protective clothing.[1][3][4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator with an appropriate particulate filter.[1][3]
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage Conditions
-
Store in a tightly closed, properly labeled container.[1][3]
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat.[1][3][4]
-
Store separately from strong oxidizing agents, strong bases, and foodstuffs.[5]
Hazard Identification and First Aid
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[1][3][6] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation.[1][3][6] |
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Application Notes and Experimental Protocols
2,4,6-Trichlorophenoxyacetic acid is primarily utilized in plant biology research as an antiauxin. It can be used to study auxin signaling pathways and to counteract the effects of auxinic herbicides.
Protocol 1: Investigating the Antiauxin Activity of 2,4,6-Trichlorophenoxyacetic Acid in a Root Growth Inhibition Assay
This protocol describes a method to demonstrate the antagonistic effect of 2,4,6-trichlorophenoxyacetic acid on auxin-induced root growth inhibition in a model plant such as Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar
-
Sterile petri dishes
-
2,4-Dichlorophenoxyacetic acid (2,4-D) stock solution (e.g., 1 mM in DMSO)
-
2,4,6-Trichlorophenoxyacetic acid stock solution (e.g., 10 mM in DMSO)
-
Sterile water
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with a drop of Triton X-100 for 10 minutes, and then rinse 5 times with sterile water).
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Preparation of Treatment Plates:
-
Prepare MS agar plates containing the following treatments:
-
Control (MS medium with an equivalent amount of DMSO)
-
2,4-D (e.g., 10 nM, 50 nM, 100 nM)
-
2,4,6-Trichlorophenoxyacetic acid (e.g., 1 µM, 5 µM, 10 µM)
-
Combination of 2,4-D (e.g., 50 nM) and varying concentrations of 2,4,6-Trichlorophenoxyacetic acid (e.g., 1 µM, 5 µM, 10 µM).
-
-
Add the stock solutions to the molten MS agar after it has cooled to approximately 50°C, just before pouring the plates.
-
-
Seed Sowing: Pipette the stratified seeds onto the surface of the prepared plates.
-
Incubation: Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Data Collection: After 7-10 days, measure the primary root length of the seedlings.
-
Analysis: Compare the root lengths across the different treatments. A rescue of the root growth inhibition caused by 2,4-D in the presence of 2,4,6-trichlorophenoxyacetic acid indicates its antiauxin activity.
Table 3: Example Data Representation for Root Growth Assay
| Treatment | 2,4-D (nM) | 2,4,6-T (µM) | Average Root Length (mm) ± SD |
| Control | 0 | 0 | 25.2 ± 2.1 |
| 2,4-D | 50 | 0 | 8.5 ± 1.3 |
| 2,4,6-T | 0 | 10 | 24.8 ± 2.5 |
| Combination | 50 | 1 | 12.1 ± 1.8 |
| Combination | 50 | 5 | 18.7 ± 2.0 |
| Combination | 50 | 10 | 23.5 ± 2.3 |
Experimental Workflow Diagram
Caption: Workflow for the root growth inhibition assay.
Signaling Pathway
2,4,6-Trichlorophenoxyacetic acid is believed to act as an antagonist in the auxin signaling pathway. While the precise molecular interactions are a subject of ongoing research, it is hypothesized to interfere with the binding of natural auxins (like IAA) or synthetic auxins (like 2,4-D) to their receptors, such as the TIR1/AFB F-box proteins. This interference prevents the subsequent degradation of Aux/IAA transcriptional repressors, thereby inhibiting the expression of auxin-responsive genes.
Diagram of Hypothesized Antagonistic Action
Caption: Hypothesized mechanism of 2,4,6-T as an auxin antagonist.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]
Disclaimer
The information provided in these application notes is intended for use by qualified laboratory personnel and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. The authors and publishers of this document are not liable for any damages or injuries resulting from the use or misuse of this information.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibition of Auxin Effects by 2,4,6-Trichlorophenoxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. sketchviz.com [sketchviz.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Application Notes and Protocols for the Use of Einecs 301-950-1 as a Reference Standard in Chromatography
Introduction
Einecs 301-950-1 is the European Inventory of Existing Commercial Chemical Substances number for the compound 2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1). This substance is primarily used as a source of 2,4,6-trichlorophenol (2,4,6-TCP), a known environmental pollutant and a suspected carcinogen, for analytical purposes.[1] Given its classification, accurate and sensitive methods for the detection and quantification of 2,4,6-TCP in various matrices are crucial for environmental monitoring and human health risk assessment. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic techniques, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
1. Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like 2,4,6-trichlorophenol. The methods often involve a derivatization step to improve the volatility and chromatographic behavior of the analyte.
1.1. Application Note: Determination of 2,4,6-Trichlorophenol in Water by Headspace Derivatization and GC-MS
This method is suitable for the trace analysis of 2,4,6-TCP in water samples. The protocol involves an in-vial derivatization with acetic anhydride to form the more volatile 2,4,6-trichlorophenyl acetate, which is then analyzed by headspace GC-MS.
1.1.1. Experimental Protocol
a) Standard Preparation:
-
Primary Stock Solution (100 µg/mL): Accurately weigh a quantity of this compound and dissolve it in methanol to prepare a stock solution with a 2,4,6-trichlorophenol concentration of 100 µg/mL. Note: The molecular weight of 2,4,6-trichlorophenol should be used for concentration calculations.
-
Working Standards: Prepare a series of working standards by diluting the primary stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1.0 to 50.0 µg/L).[2]
b) Sample Preparation and Derivatization:
-
Place 10 mL of the water sample into a 22 mL glass headspace vial.
-
Add a defined volume (e.g., 5 µL) of the standard or sample to the vial.
-
Add 100 µL of 0.1 mol/L potassium carbonate (K2CO3) aqueous solution.
-
Add 20 µL of acetic anhydride.
-
Immediately seal the vial with a cap and septum.
c) GC-MS Conditions: The following table summarizes the instrumental parameters for the GC-MS analysis.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | TRACE™ TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Headspace |
| Headspace Oven Temp. | 80 °C |
| Headspace Loop Temp. | 90 °C |
| Headspace Transfer Line Temp. | 100 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 150 °C at 10 °C/min, ramp to 250 °C at 20 °C/min (hold 2 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 250 °C |
| Transfer Line Temperature | 250 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 196 |
| Qualifier Ions (m/z) | 198, 43 |
1.1.2. Quantitative Data
The performance of this method is summarized in the table below.
| Parameter | Value | Reference |
| Linear Range | 1.0 - 50.0 µg/L | [2] |
| Correlation Coefficient (r²) | 0.9991 | [2] |
| Method Detection Limit (MDL) | 0.224 µg/L | [2] |
| Method Quantification Limit (MQL) | 0.896 µg/L | [2] |
| Recovery | 81.0% - 115% | [2] |
| Relative Standard Deviation (RSD) | 4.15% - 6.24% | [2] |
1.2. Application Note: Analysis of 2,4,6-Trichlorophenol in Drug Products by Stir Bar Sorptive Extraction (SBSE) and GC-MS/MS
This highly sensitive method is designed for the determination of trace levels of 2,4,6-TCP in various drug product formulations.
1.2.1. Experimental Protocol
a) Standard and Sample Preparation:
-
Prepare standard solutions of 2,4,6-TCP from this compound in an appropriate solvent.
-
For solid samples, dissolve a known amount of the drug product in a suitable solvent. For liquid samples, use an appropriate volume directly.
-
Add a deuterated internal standard (e.g., deuterated tribromoanisole) to all standards and samples for accurate quantification.[3]
b) Stir Bar Sorptive Extraction (SBSE):
-
Place the prepared sample or standard solution in a vial.
-
Insert a polydimethylsiloxane (PDMS) coated stir bar.
-
Stir the solution for a defined period (e.g., 60 minutes) at room temperature to allow for the extraction of the analyte onto the stir bar.
-
Remove the stir bar, rinse with deionized water, and dry with a lint-free tissue.
c) Thermal Desorption and GC-MS/MS Analysis:
-
Place the stir bar in a thermal desorption tube.
-
The tube is heated to desorb the analyte into the GC-MS/MS system.
d) GC-MS/MS Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Oven Program | Optimized for the separation of haloanisoles and halophenols |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Component-specific transitions for 2,4,6-TCP should be optimized |
1.2.2. Quantitative Data
| Parameter | Value | Reference |
| Detection Limit (Solid Dosage) | 1-100 pg/tablet | [3] |
| Detection Limit (Water Based Solutions) | 0.04-4 ng/L | [3] |
2. High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a common and reliable technique for the analysis of phenolic compounds.
2.1. Application Note: Determination of 2,4,6-Trichlorophenol in Water by Reverse Phase HPLC-UV
This method provides a rapid and straightforward approach for the quantification of 2,4,6-TCP in water samples.
2.1.1. Experimental Protocol
a) Standard and Sample Preparation:
-
Prepare a primary stock solution of 2,4,6-TCP from this compound in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
Water samples can often be directly injected after filtration through a 0.45 µm filter. For trace analysis, a solid-phase extraction (SPE) step may be required for sample pre-concentration.
b) HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 200 nm |
| Column Temperature | Ambient |
2.1.2. Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 5.0 - 100.0 µg/L | [4] |
| Standard Deviation | 0.25 - 4.98 µg/L | [4] |
| Relative Standard Deviation (RSD) | ≤ 5.03% | [4] |
| Recovery with Standard Addition | 97.2% - 110% | [4] |
| Method Detection Limit | 1 µg/L | [4] |
3. Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the described analytical methods.
Caption: Workflow for GC-MS analysis of 2,4,6-TCP.
Caption: Workflow for HPLC-UV analysis of 2,4,6-TCP.
References
- 1. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hjjkyyj.com [hjjkyyj.com]
- 3. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2,4,6-trichlorophenol in Water by Reverse Phase High Performance Liquid Chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for In Vitro Studies Involving 2,4,6-Trichlorophenol
Disclaimer: Extensive literature searches did not yield any in vitro studies that investigate the combined effects of 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol (triethanolamine). The following application notes and protocols are therefore based on the known in vitro effects of 2,4,6-trichlorophenol. A hypothetical experimental workflow is provided to guide researchers interested in studying the potential interactions between these two compounds.
I. Introduction to 2,4,6-Trichlorophenol in In Vitro Research
2,4,6-Trichlorophenol (2,4,6-TCP) is a chlorinated phenol that has been used as a pesticide and antiseptic.[1] It is recognized as an environmental pollutant and a probable human carcinogen.[1][2] In vitro studies are crucial for understanding the mechanisms of its toxicity at the cellular and molecular levels. Research has shown that 2,4,6-TCP can induce a range of cellular responses, including cytotoxicity, oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[3] It has also been shown to have endocrine-disrupting properties.[4][5]
II. Summary of In Vitro Effects of 2,4,6-Trichlorophenol
The following tables summarize quantitative data from in vitro studies on 2,4,6-trichlorophenol.
Table 1: Cytotoxicity of 2,4,6-Trichlorophenol
| Cell Line | Assay | Concentration | Effect | Reference |
| Mouse Embryonic Fibroblasts | MTT Assay | 25-200 µM | Decreased cell viability in a dose-dependent manner | [3] |
| Isolated Rat Renal Cortical Cells | LDH Release | 1.0 mM | Increased LDH release | [6] |
| Isolated Rat Renal Cortical Cells | ATP Levels | 1.0 mM | Decreased ATP levels | [6] |
Table 2: Endocrine-Disrupting Effects of 2,4,6-Trichlorophenol
| Assay System | Effect | Effective Concentration | Reference |
| Estrogen Receptor Alpha (ERα) Reporter Gene Assay | Anti-estrogenic activity | RIC20 = 2.9 x 10⁻⁶ M | [4][5] |
| H295R Steroidogenesis Assay | Downregulation of CYP17 | Concentration-dependent | [5] |
III. Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of 2,4,6-trichlorophenol on a mammalian cell line (e.g., mouse embryonic fibroblasts).
Materials:
-
Mammalian cell line (e.g., MEFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2,4,6-Trichlorophenol (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 2,4,6-TCP in complete medium from the stock solution. The final concentrations may range from 25 to 200 µM. The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of 2,4,6-TCP or vehicle control to the respective wells.
-
Incubate the plate for 24 hours (or a desired time point).
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Evaluation of Apoptosis by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by 2,4,6-trichlorophenol.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
2,4,6-Trichlorophenol
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 2,4,6-TCP as described in Protocol 1.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of 2,4,6-Trichlorophenol Induced Cellular Stress
The following diagram illustrates the known signaling pathways activated by 2,4,6-trichlorophenol in vitro, leading to oxidative stress, ER stress, and apoptosis.[3]
Caption: Signaling pathway of 2,4,6-TCP induced cytotoxicity.
Hypothetical Experimental Workflow for Investigating Combined Effects
This diagram outlines a potential workflow for studying the in vitro interaction of 2,4,6-trichlorophenol and triethanolamine.
Caption: Hypothetical workflow for combined toxicity studies.
References
- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Formulation of solutions with CAS 94087-58-8 for experimental assays
Application Notes and Protocols for Solutions with CAS 94087-58-8
Compound Name: 2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1)
CAS Number: 94087-58-8
Molecular Formula: C₁₂H₁₈Cl₃NO₄
Molecular Weight: 346.63 g/mol
Structural Formula: A salt formed between 2,4,6-trichlorophenol and triethanolamine.
Introduction
This document provides detailed application notes and protocols for the preparation and potential experimental use of solutions containing the compound with CAS number 94087-58-8. This substance is a 1:1 salt of 2,4,6-trichlorophenol (TCP) and 2,2',2''-nitrilotriethanol (triethanolamine, TEA). Given the limited direct experimental data on this specific salt, this guide synthesizes information on its individual components to provide a framework for its use in research.
2,4,6-trichlorophenol is a chlorinated phenol that has been utilized as a fungicide, herbicide, and insecticide.[1] It is classified as a Group B2 probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[1][2] Triethanolamine is a widely used tertiary amine and triol in industrial and consumer products, primarily as an emulsifier and pH adjuster.[3]
Extreme caution must be exercised when handling this compound due to the known toxicity and carcinogenicity of 2,4,6-trichlorophenol.
Physicochemical Properties and Data Presentation
The properties of the individual components are summarized below to guide the formulation of solutions.
Table 1: Physicochemical Properties of 2,4,6-Trichlorophenol (TCP)
| Property | Value | Reference |
| CAS Number | 88-06-2 | [1][4] |
| Molecular Formula | C₆H₃Cl₃O | [1][4] |
| Molecular Weight | 197.45 g/mol | [1][4] |
| Appearance | Clear to yellowish crystalline solid | [1] |
| Melting Point | 65-68 °C | [4] |
| Boiling Point | 244-246 °C | [4] |
| Solubility in Water | 0.8 g/L | [4] |
| Vapor Pressure | 0.035 hPa (20 °C) | [4] |
Table 2: Physicochemical Properties of Triethanolamine (TEA)
| Property | Value | Reference |
| CAS Number | 102-71-6 | [3] |
| Molecular Formula | C₆H₁₅NO₃ | [5] |
| Molecular Weight | 149.19 g/mol | [5] |
| Appearance | Colorless, viscous liquid | [3] |
| Melting Point | 21.6 °C | |
| Boiling Point | 335.4 °C | |
| Solubility in Water | Miscible | [6] |
| pKa | 7.74 |
Experimental Protocols
Due to the lack of specific experimental data for the compound CAS 94087-58-8, the following protocols are proposed based on the properties of its components and are intended for exploratory research. Researchers should adapt these protocols based on their specific experimental needs and perform thorough validation.
General Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of the 2,4,6-trichlorophenol-triethanolamine salt.
Materials:
-
2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1) (CAS 94087-58-8)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
Protocol:
-
Safety Precautions: Conduct all work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of the compound into the vial.
-
Dissolution: Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in the dark. Before each use, thaw the vial at room temperature and vortex briefly to ensure homogeneity. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for in vitro Assays
Objective: To prepare diluted working solutions from the stock solution for use in cell-based or biochemical assays.
Materials:
-
Stock solution of CAS 94087-58-8 in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, disposable serological pipettes and pipette tips
Protocol:
-
Safety Precautions: Perform all dilutions in a biological safety cabinet (BSC) for cell-based assays or a chemical fume hood.
-
Dilution Series: Based on the desired final concentrations for your experiment, calculate the required dilutions from the stock solution. It is recommended to perform serial dilutions.
-
Procedure: a. Add the appropriate volume of cell culture medium or assay buffer to a sterile conical tube. b. Add the calculated volume of the stock solution to the medium/buffer. To minimize precipitation, add the stock solution to the liquid while gently vortexing or swirling the tube. c. Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is consistent across all experimental conditions and does not exceed a level that affects the assay (typically <0.5%).
-
Use: Use the freshly prepared working solutions immediately for your experiments.
Mandatory Visualizations
Proposed Experimental Workflow
Caption: Figure 1. General Experimental Workflow.
Hypothetical Signaling Pathway Modulation
Given the known carcinogenic properties of 2,4,6-trichlorophenol, a potential area of investigation could be its effect on cancer-related signaling pathways. The following diagram illustrates a hypothetical interaction with a generic cell survival pathway.
Caption: Figure 2. Hypothetical Signaling Pathway.
Safety and Handling
Warning: 2,4,6-trichlorophenol is a probable human carcinogen and is toxic.[1][2] Handle this compound with extreme care in a designated area.
-
Engineering Controls: Always work in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Disposal: Dispose of all waste materials (solid and liquid) containing this compound as hazardous waste in accordance with local, state, and federal regulations.
-
Spill Response: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. Do not allow it to enter drains or waterways.
Disclaimer
The information provided in these application notes and protocols is intended for use by qualified researchers and scientists. The protocols are suggestions and should be adapted and validated for specific experimental contexts. The user is solely responsible for all safety precautions and for conducting experiments in accordance with all applicable regulations. The biological effects of the compound with CAS 94087-58-8 are not well-characterized, and all experimental outcomes are speculative until empirically validated.
References
- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. Triethanolamine - Wikipedia [en.wikipedia.org]
- 4. 2,4,6-Trichlorophenol for synthesis 88-06-2 [sigmaaldrich.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Preparation and Applications of Triethanolamine_Chemicalbook [chemicalbook.com]
Safe Disposal of Waste Containing N,N'-Carbonyldiimidazole (Einecs 301-950-1): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and safety information for the disposal of waste containing N,N'-Carbonyldiimidazole (CDI), identified by Einecs number 301-950-1. CDI is a highly reactive compound sensitive to moisture and water, necessitating specific handling and disposal protocols to ensure personnel safety and environmental protection.[1][2][3]
Chemical and Physical Properties
N,N'-Carbonyldiimidazole is a white crystalline solid commonly used as a coupling reagent in organic synthesis, particularly in peptide synthesis.[3] It is crucial to understand its properties to handle it safely.
| Property | Value | Reference |
| Synonyms | CDI, 1,1'-Carbonyldiimidazole | [3][4] |
| CAS Number | 530-62-1 | [3] |
| Molecular Formula | C₇H₆N₄O | [5] |
| Molecular Weight | 162.15 g/mol | [3] |
| Melting Point | 116-118 °C | [3] |
| Reactivity | Highly reactive with water, acids, and strong oxidizing agents.[2] | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
CDI is classified as a hazardous substance, being harmful if swallowed and causing severe skin burns and eye damage.[1][6] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Hazard Summary:
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[6][7] | To prevent skin contact and chemical burns. |
| Eye Protection | Safety goggles and a face shield.[2][7] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[2] | To prevent inhalation of hazardous dust. |
Waste Disposal Procedures
Two primary methods for the safe disposal of waste containing CDI are recommended: hydrolysis (neutralization) and incineration . The choice of method will depend on the available facilities and the nature of the waste stream.
Hydrolysis (Neutralization) Protocol
CDI reacts readily with water in a process called hydrolysis to form imidazole and carbon dioxide, which are less hazardous compounds.[8] This reaction forms the basis for the neutralization of CDI-containing waste.
Experimental Protocol for Neutralization of Solid CDI Waste:
-
Preparation: In a designated fume hood, place a container of the solid CDI waste. Prepare a separate, larger container with a stir bar, containing at least a 10-fold excess of water by weight.
-
Neutralization: Slowly and in small portions, add the CDI waste to the water with continuous stirring. The reaction can be exothermic, so slow addition is crucial to control the temperature.
-
Monitoring: Continue stirring the mixture for at least 24 hours to ensure complete hydrolysis. The completion of the reaction can be monitored by the cessation of gas (CO₂) evolution. For quantitative confirmation, analytical methods such as HPLC can be used to verify the absence of CDI.
-
Disposal of Hydrolyzed Solution: The resulting aqueous solution containing imidazole can be neutralized with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7. This neutralized solution can then be disposed of in accordance with local and institutional regulations for aqueous chemical waste.
Logical Workflow for Hydrolysis of CDI Waste
Caption: Workflow for the neutralization of solid CDI waste via hydrolysis.
Incineration Protocol
For waste streams where hydrolysis is not practical, incineration is a suitable alternative. CDI should be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Protocol for Incineration:
-
Preparation: In a well-ventilated area, carefully dissolve or mix the CDI-containing waste with a combustible solvent (e.g., ethanol, methanol).
-
Packaging: Place the resulting solution in a suitable, sealed container labeled for incineration.
-
Incineration: The incineration should be carried out in a licensed facility. While CDI is not a halogenated compound, the general recommended temperature for the destruction of organic compounds is between 900°C and 1200°C to ensure complete combustion.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area and ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontamination: Decontaminate the spill area with a large excess of water to hydrolyze any remaining CDI.
-
Waste Disposal: Dispose of the collected spill material as hazardous waste according to the procedures outlined in Section 3.
Decision Tree for CDI Waste Disposal
Caption: Decision-making process for the disposal of CDI-containing waste.
Regulatory Considerations
All waste disposal activities must comply with local, state, and federal regulations.[9] It is the responsibility of the waste generator to ensure that all procedures are in accordance with the relevant legal requirements. For specific guidance, consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. aksci.com [aksci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 4. sdfine.com [sdfine.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. riccachemical.com [riccachemical.com]
- 8. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
Application Note: Quantitative Analysis of N,N'-bis(2,2,6,6-tetramethylpiperidyl)hexane-1,6-diamine (Einecs 301-950-1) using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive method for the quantitative analysis of N,N'-bis(2,2,6,6-tetramethylpiperidyl)hexane-1,6-diamine (Einecs 301-950-1), a hindered amine light stabilizer (HALS), utilizing High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the lack of a significant chromophore in the native molecule, a pre-column derivatization step with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is employed to enable highly sensitive UV detection. The protocol provides a comprehensive guide from sample preparation and derivatization to chromatographic conditions and data analysis, making it suitable for quality control and research applications.
Introduction
N,N'-bis(2,2,6,6-tetramethylpiperidyl)hexane-1,6-diamine, identified by Einecs number 301-950-1 and CAS number 61260-55-7, is a hindered amine light stabilizer (HALS). HALS are crucial additives in various polymeric materials, protecting them from degradation caused by exposure to UV radiation by scavenging free radicals.[1][2][3] Accurate quantification of this stabilizer in raw materials or finished products is essential for ensuring product quality and performance.
The chemical structure of N,N'-bis(2,2,6,6-tetramethylpiperidyl)hexane-1,6-diamine lacks a suitable chromophore for direct analysis by HPLC-UV at low concentrations.[4] To overcome this limitation, this method employs a pre-column derivatization technique. Aliphatic amines can be derivatized to introduce a UV-active or fluorescent moiety, thereby enhancing detection sensitivity.[5][6] 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used derivatizing reagent that reacts with primary and secondary amines to form highly stable and UV-absorbent derivatives, making it an excellent choice for this application.[7]
This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC-UV method following pre-column derivatization with FMOC-Cl.
Experimental Protocols
2.1. Materials and Reagents
-
N,N'-bis(2,2,6,6-tetramethylpiperidyl)hexane-1,6-diamine reference standard (Purity ≥98%)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), ≥99%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
2.2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Syringe filters (0.45 µm)
2.3. Preparation of Solutions
-
Borate Buffer (0.1 M, pH 8.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 8.5 with 1 M NaOH and make up the volume to 1 L with water.
-
FMOC-Cl Reagent (10 mM): Dissolve 25.9 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Stopping Reagent (0.1 M HCl): Dilute 8.3 mL of concentrated HCl to 1 L with HPLC grade water.
-
Mobile Phase A: HPLC grade water
-
Mobile Phase B: Acetonitrile
2.4. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of N,N'-bis(2,2,6,6-tetramethylpiperidyl)hexane-1,6-diamine reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.5. Derivatization Protocol
The following diagram illustrates the workflow for the pre-column derivatization of the analyte with FMOC-Cl.
Caption: Experimental workflow for the pre-column derivatization.
-
In a clean microcentrifuge tube, add 100 µL of the working standard solution or sample extract.
-
Add 200 µL of 0.1 M borate buffer (pH 8.5).
-
Add 200 µL of 10 mM FMOC-Cl reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to stop the reaction and neutralize the excess base.
-
Vortex for another 30 seconds.
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV analysis.
The following diagram illustrates the chemical reaction between the secondary amine groups of the analyte and FMOC-Cl.
Caption: Derivatization reaction of the analyte with FMOC-Cl.
2.6. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 70% B, 5-20 min: 70-95% B, 20-25 min: 95% B, 25.1-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 265 nm |
Data Presentation and Analysis
3.1. Calibration Curve
A calibration curve is constructed by plotting the peak area of the derivatized analyte against the corresponding concentration of the working standard solutions.
Table 1: Example Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50,234 |
| 5 | 249,876 |
| 10 | 501,453 |
| 25 | 1,255,678 |
| 50 | 2,510,987 |
| 100 | 5,021,564 |
The linearity of the method is assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be ≥ 0.999.
3.2. Sample Analysis
The concentration of N,N'-bis(2,2,6,6-tetramethylpiperidyl)hexane-1,6-diamine in unknown samples is determined by interpolating the peak area of the derivatized sample into the calibration curve.
Table 2: Example Quantitative Data for Unknown Samples
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Sample A | 876,543 | 17.45 |
| Sample B | 1,890,234 | 37.64 |
| Sample C | 3,567,890 | 71.05 |
3.3. Method Validation Parameters
For regulatory purposes, the method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Signal-to-Noise Ratio of 3:1 | 0.1 |
| LOQ (µg/mL) | Signal-to-Noise Ratio of 10:1 | 0.3 |
Conclusion
The described HPLC-UV method with pre-column derivatization using FMOC-Cl provides a sensitive, accurate, and reliable approach for the quantitative analysis of N,N'-bis(2,2,6,6-tetramethylpiperidyl)hexane-1,6-diamine (this compound). The detailed protocol and clear data presentation format make this application note a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of materials containing this hindered amine light stabilizer. The use of Graphviz diagrams for the workflow and reaction enhances the clarity and reproducibility of the method.
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. chempoint.com [chempoint.com]
- 3. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | 61260-55-7 | FB149874 [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyridine Carboxylic Acid Derivatives
Disclaimer: The following guide provides a generalized framework for optimizing the synthesis of a substituted nicotinic acid, using 4-(Trifluoromethyl)nicotinic acid (CAS 158063-66-2) as a representative example due to the lack of publicly available information on CAS 94087-58-8. Researchers should adapt these principles to their specific synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-(Trifluoromethyl)nicotinic acid?
A1: Common precursors for the synthesis of 4-(Trifluoromethyl)nicotinic acid include compounds containing a trifluoromethylpyridine structure. Some patented methods utilize starting materials like 3-cyanopyridine, which is then trifluoromethylated and subsequently hydrolyzed. Other approaches involve using trifluoroacetyl chloride and vinyl ethyl ether to construct the pyridine ring. The choice of starting material often depends on factors like cost, availability, and the desired scale of the reaction.
Q2: What are the typical yields for the synthesis of 4-(Trifluoromethyl)nicotinic acid?
A2: The reported yields for the synthesis of 4-(Trifluoromethyl)nicotinic acid can vary significantly depending on the synthetic route and reaction conditions. Some methods report high yields, with one process achieving 84.7% yield in the final hydrolysis step. However, other routes, particularly those involving multiple steps like cyclization, chlorination, and cyanohydrolysis, may have lower overall yields. Optimization of reaction parameters is crucial for maximizing the final product yield.
Q3: What are the key reaction steps in the synthesis of 4-(Trifluoromethyl)nicotinic acid?
A3: The synthesis of 4-(Trifluoromethyl)nicotinic acid can involve several key steps, which differ based on the chosen synthetic pathway. A common route involves the formation of a trifluoromethylated pyridine ring, followed by hydrolysis of a nitrile or amide group to the carboxylic acid. For instance, one method involves the reaction of 3-cyanopyridine with bromotrifluoromethane to form 4-trifluoromethyl-3-cyanopyridine, which is then hydrolyzed with sodium hydroxide.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Some reagents used in the synthesis, such as n-butyllithium, are highly reactive and require handling under an inert atmosphere. Additionally, reactions may generate hazardous byproducts, so adequate ventilation is essential. Always consult the safety data sheets (SDS) for all chemicals used in the procedure.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low reaction yield can be attributed to several factors:
-
Incomplete reaction: The reaction may not be running to completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: Undesirable side reactions may be consuming the starting materials or product. Analyze the crude product by techniques like NMR or LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation.
-
Purity of reagents: The purity of starting materials and solvents can significantly impact the reaction outcome. Ensure that all reagents are of appropriate purity and that solvents are anhydrous if required by the reaction.
-
Catalyst deactivation: If a catalyst is used, it may be deactivating prematurely. Consider using a higher catalyst loading or a different catalyst.
Q2: I am observing a significant amount of impurities in my final product. How can I minimize their formation?
A2: Impurity formation is a common issue in organic synthesis. To address this:
-
Optimize reaction conditions: Varying the temperature, reaction time, and stoichiometry of reactants can help minimize the formation of specific impurities.
-
Purification method: The chosen purification method (e.g., recrystallization, column chromatography) may not be optimal for removing certain impurities. Consider alternative purification techniques.
-
Control of reaction atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction can be frustrating. Here are a few things to try:
-
Check reagent addition: Ensure that all reagents were added in the correct order and amount.
-
Increase temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to push the reaction forward.
-
Add more catalyst: If the reaction is catalyst-dependent, adding a fresh portion of the catalyst may restart the reaction.
-
Monitor the reaction: Use techniques like TLC or LC-MS to monitor the reaction progress and confirm that it has indeed stalled.
Data Presentation
Table 1: Effect of Temperature on the Hydrolysis of 4-Trifluoromethyl-3-Cyanopyridine
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 60 | 4 | 75 | |
| 80 | 4 | 82 | |
| 100 | 4 | 85 |
Table 2: Influence of Reaction Time on the Trifluoromethylation of 3-Cyanopyridine
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| -40 to -30 | 2 | 68 | |
| -40 to -30 | 4 | 75 | |
| -40 to -30 | 6 | 78 |
Experimental Protocols
Generalized Protocol for the Synthesis of 4-(Trifluoromethyl)nicotinic acid via Hydrolysis
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-trifluoromethyl-3-cyanopyridine in an aqueous solution of sodium hydroxide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for a set period (e.g., 4-6 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation: Isolate the solid product by filtration.
-
Purification: Wash the solid with cold water and dry it under vacuum. If necessary, further purify the product by recrystallization.
Mandatory Visualization
Caption: General experimental workflow for synthesis and optimization.
Caption: Troubleshooting decision tree for common synthesis problems.
Technical Support Center: 2,4,6-Trichlorophenol, compound with 2,2',2''-Nitrilotriethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound formed by 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol (triethanolamine).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the 2,4,6-trichlorophenol starting material?
A1: The purity of the final compound is highly dependent on the quality of the starting materials. For 2,4,6-trichlorophenol (TCP), common impurities can arise from the synthesis process, which typically involves the chlorination of phenol. These impurities may include:
-
Isomeric Trichlorophenols: Other isomers such as 2,3,6-trichlorophenol and 2,4,5-trichlorophenol can be formed during the chlorination reaction.[1]
-
Less Chlorinated Phenols: Dichlorophenol isomers and residual, unreacted phenol may also be present.
-
Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs): Technical grade 2,4,6-trichlorophenol may contain these highly toxic contaminants.[2]
Q2: What are the typical impurities found in the 2,2',2''-nitrilotriethanol (triethanolamine) starting material?
A2: Triethanolamine (TEA) is generally of high purity, but it can contain related ethanolamines as impurities. The most common are:
-
Monoethanolamine (MEA)
-
Diethanolamine (DEA)
Q3: What type of reaction occurs between 2,4,6-trichlorophenol and triethanolamine?
A3: The reaction between 2,4,6-trichlorophenol, a weak acid, and triethanolamine, a weak base, is an acid-base reaction that forms a salt.
Q4: What are the potential impurities in the final 2,4,6-trichlorophenol-triethanolamine compound?
A4: Impurities in the final product can be a combination of impurities from the starting materials and byproducts of the reaction or degradation. Potential impurities include:
-
Unreacted Starting Materials: Residual 2,4,6-trichlorophenol and triethanolamine.
-
Salts of Impurities: Salts formed between 2,4,6-trichlorophenol and impurities in the triethanolamine (e.g., monoethanolamine and diethanolamine salts of 2,4,6-trichlorophenol).
-
Degradation Products:
Q5: How should the 2,4,6-trichlorophenol-triethanolamine compound be stored?
A5: To minimize degradation, the compound should be stored in a well-closed container, protected from light and heat. It should be stored at ambient temperatures and kept away from oxidizing materials.
Troubleshooting Guides
Synthesis and Crystallization Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction or low yield | - Incorrect stoichiometry of reactants.- Inadequate reaction time or temperature. | - Ensure accurate measurement of both 2,4,6-trichlorophenol and triethanolamine. A slight excess of the amine may be used to drive the reaction to completion, and the excess can be removed during purification.[6]- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. Adjust the temperature as needed, typically between 40 and 120°C for phenolic amine salt formation.[6] |
| Product is an oil or fails to crystallize | - Presence of impurities that inhibit crystallization.- Inappropriate solvent for crystallization. | - Purify the starting materials if significant impurities are suspected.- Screen a variety of solvents. The ideal solvent should dissolve the compound at an elevated temperature and allow for crystallization upon cooling. The viscosity of the solvent can also affect crystal morphology.[5] Consider anti-solvents to induce precipitation. |
| Discoloration of the final product (e.g., yellow, brown, or reddish) | - Oxidation of the phenolic component.- Presence of colored impurities in the starting materials. | - Perform the reaction and crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Treat a solution of the crude product with activated carbon to adsorb colored impurities before crystallization.[6] |
| Poor crystal quality or formation of fine powder | - Rapid cooling during crystallization.- High degree of supersaturation. | - Allow the solution to cool slowly to promote the formation of larger, more well-defined crystals.- Control the rate of addition of any anti-solvent to avoid rapid precipitation. |
Analytical and Quality Control Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad or tailing peaks in HPLC analysis | - Interaction of the amine component with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a mobile phase with an additive to mask silanol groups, such as a small amount of a competing amine or an ionic liquid.[7]- Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. |
| Difficulty in detecting impurities by GC-MS | - The salt is non-volatile and may decompose in the GC inlet. | - Derivatize the sample to make the components more volatile and thermally stable. For example, silylation can be used for the phenolic component.[8]- Alternatively, use HPLC-MS for analysis, which is better suited for non-volatile and ionic compounds. |
| Inaccurate quantification of the active compound | - Degradation of the compound during sample preparation or analysis.- Co-elution of impurities. | - Use a stability-indicating analytical method that can resolve the main compound from its potential degradation products.- Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column) to achieve baseline separation of all relevant peaks. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate the 2,4,6-trichlorophenol-triethanolamine salt from unreacted 2,4,6-trichlorophenol and potential degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[9] The mobile phase can be adjusted to optimize separation. An acidic modifier (e.g., 0.1% formic acid) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 210 nm or 286 nm (for the undissociated phenol) and 311 nm (for the phenolate anion).[10][11]
-
Sample Preparation:
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Accurately weigh approximately 10 mg of the compound.
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Dissolve in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of 1 mg/mL.
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Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities
This method is suitable for identifying volatile impurities, particularly those originating from the 2,4,6-trichlorophenol starting material.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: 10°C/min to 80°C.
-
Ramp 2: 15°C/min to 250°C, hold for 3 minutes.[12]
-
-
Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 50-500.
-
Sample Preparation (with derivatization):
-
Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert the phenolic hydroxyl group to a trimethylsilyl ether.
-
Analyze the derivatized sample by GC-MS.
-
Visualizations
Caption: Impurity formation pathway from starting materials to the final product.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 2. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 3. Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathway, toxicity and kinetics of 2,4,6-trichlorophenol with different co-substrate by aerobic granules in SBR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US2313988A - Amine salts of phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. s4science.at [s4science.at]
- 9. Determination of 2,4,6-trichlorophenol in Water by Reverse Phase High Performance Liquid Chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effects of 2,4,6-trichlorophenol and its intermediates on acute toxicity of sludge from wastewater treatment and functional gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dichlorinated Ketones
Disclaimer: The provided EINECS number 301-950-1 corresponds to 2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1). However, extensive searches for synthesis protocols and yield optimization for this specific compound did not yield relevant results. The search results consistently pointed towards the synthesis of chlorinated ketones, which are structurally distinct but share the feature of chlorination. Therefore, this technical support center will focus on improving the yield of a representative dichlorinated ketone, 3,5-dichloro-2-pentanone , for which there is a significant body of literature regarding its synthesis and yield optimization.
This guide is intended for researchers, scientists, and drug development professionals actively working on the synthesis of chlorinated organic compounds.
Troubleshooting Guide: Low Yield in 3,5-Dichloro-2-Pentanone Synthesis
This section addresses common issues encountered during the synthesis of 3,5-dichloro-2-pentanone that can lead to suboptimal yields.
Q1: My overall yield of 3,5-dichloro-2-pentanone is significantly lower than reported in the literature. What are the most common causes?
Low yields in the synthesis of 3,5-dichloro-2-pentanone can often be attributed to several factors throughout the multi-step process. The synthesis typically involves the chlorination of α-acetyl-γ-butyrolactone, followed by ring-opening, decarboxylation, and a second chlorination.[1][2] Key areas to investigate are:
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Incomplete Chlorination of the Starting Material: The initial chlorination of α-acetyl-γ-butyrolactone is a critical step. Insufficient chlorinating agent or non-optimal reaction conditions can lead to a mixture of starting material and the desired chlorinated intermediate.
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Formation of Side Products: The reaction conditions, particularly temperature and the presence of catalysts, can influence the formation of unwanted byproducts. For instance, the use of certain catalysts can help avoid the generation of black tar-like substances.[2]
-
Suboptimal Ring-Opening and Decarboxylation Conditions: The hydrolysis and ring-opening of the chlorinated lactone require carefully controlled conditions, including temperature and acid concentration, to proceed to completion without degrading the product.
-
Losses during Workup and Purification: 3,5-dichloro-2-pentanone is often purified by distillation.[2][3] Losses can occur during extraction, washing, and the distillation process itself. The formation of azeotropes with water is a key consideration during distillation.[1][2]
Q2: How can I optimize the reaction conditions to improve the yield?
Optimizing reaction parameters is crucial for maximizing the yield. Below is a table summarizing various conditions and their reported outcomes from patent literature.
| Parameter | Condition | Reported Yield | Purity | Source |
| Catalyst | Lewis acid (e.g., AlCl₃) and a phase transfer catalyst | 87% - 95% | 97.9% - 99% | [2] |
| No catalyst, staged temperature control | ~65% (crude) | High | [1] | |
| Reaction Time | 4-8 hours for addition of chlorinated lactone, followed by 0.5-1.0 hour reaction time | 87% - 95% | 97.9% - 99% | [2] |
| 8 hours for ring-opening and decarboxylation | ~65% (crude) | High | [1] | |
| Temperature | Chlorination at 5-10°C; Ring-opening at 95-105°C | 87% - 95% | 97.9% - 99% | [2] |
| Chlorination at ~10°C; Ring-opening up to 120°C | ~65% (crude) | High | [1] | |
| Solvent/Medium | Dioxane for chlorination, concentrated HCl for ring-opening | Not specified | Not specified | [3] |
| Water as solvent for ring-opening | ~65% (crude) | High | [1] |
Q3: I am observing the formation of a dark, tar-like substance during the reaction. How can I prevent this?
The formation of black tar is a common issue in this synthesis, leading to reduced yield and purification difficulties. This is often due to side reactions and decomposition under harsh conditions. A patented method suggests that the simultaneous use of a phase transfer catalyst and a Lewis acid catalyst can effectively avoid the generation of this black tar.[2]
Frequently Asked Questions (FAQs)
Q1: Can you provide a detailed experimental protocol for the synthesis of 3,5-dichloro-2-pentanone?
The following protocol is a synthesis of procedures described in the patent literature.[1][2][3]
Step 1: Chlorination of α-acetyl-γ-butyrolactone
-
In a reactor equipped with a stirrer and a cooling system, place α-acetyl-γ-butyrolactone.
-
Cool the reactor to a temperature between 5°C and 10°C.[1][2]
-
Slowly add sulfonyl chloride dropwise while maintaining the temperature at approximately 10°C.
-
After the addition is complete, allow the reaction to proceed for about 30 minutes.
-
Apply a vacuum to the reactor and stir for approximately 2 hours at room temperature to remove dissolved gases.
Step 2: Ring-Opening, Decarboxylation, and Second Chlorination
-
In a separate reactor, prepare a solution of concentrated hydrochloric acid. Some protocols also include a Lewis acid catalyst like anhydrous aluminum trichloride.[2]
-
Heat the hydrochloric acid solution to reflux (around 100°C).
-
Slowly add the crude α'-chloro-α-acetyl-γ-butyrolactone from Step 1 to the hot acid solution over a period of 4 to 8 hours.[2] A phase transfer catalyst may be premixed with the lactone.
-
After the addition is complete, maintain the reaction at reflux for an additional 30 to 60 minutes.
Step 3: Product Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Perform a vacuum distillation of the reaction mixture. An azeotropic mixture of 3,5-dichloro-2-pentanone and water will distill.[2]
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with a dilute aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The final product can be further purified by a final vacuum distillation.
Q2: What are the key safety precautions for this synthesis?
-
Corrosive Reagents: This synthesis involves the use of sulfonyl chloride and concentrated hydrochloric acid, which are highly corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The chlorination and ring-opening steps can be exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
-
Toxic Byproducts: The reaction may produce toxic gases. Ensure adequate ventilation and consider using a gas scrubber if performing the reaction on a large scale.
Visualizations
Below are diagrams to help visualize key aspects of the 3,5-dichloro-2-pentanone synthesis.
Caption: Troubleshooting workflow for improving the yield of 3,5-dichloro-2-pentanone synthesis.
Caption: General experimental workflow for the synthesis of 3,5-dichloro-2-pentanone.
References
Technical Support Center: Resolving Solubility Challenges with Einecs 301-950-1 (Tris(2-ethylhexyl) phosphate) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Einecs 301-950-1, chemically identified as Tris(2-ethylhexyl) phosphate (TEHP), in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for Tris(2-ethylhexyl) phosphate (TEHP). TEHP is a large, non-polar organic molecule with the chemical formula C24H51O4P. Its molecular structure lacks significant hydrophilic (water-attracting) groups, making it highly lipophilic (fat-loving) and consequently, practically insoluble in water.[1][2][3][4][5]
Q2: What is the documented aqueous solubility of Tris(2-ethylhexyl) phosphate (TEHP)?
A2: The aqueous solubility of TEHP is extremely low. Published data indicates a solubility of less than 0.001 g/L to 0.600 mg/L.[2] For practical experimental purposes, it is considered insoluble in water.
Q3: In which solvents is Tris(2-ethylhexyl) phosphate (TEHP) soluble?
A3: TEHP is highly soluble in a variety of organic solvents.[3][4][5] This property is key to preparing stock solutions before further dilution into aqueous media.
Q4: Is heating recommended to improve the solubility of Tris(2-ethylhexyl) phosphate (TEHP) in aqueous solutions?
A4: Gentle heating to 37°C in conjunction with ultrasonication can aid in the dispersion of TEHP in aqueous solutions, particularly when using co-solvents or surfactants. However, heating alone is insufficient to dissolve TEHP in pure water due to its inherent hydrophobicity.
Troubleshooting Guide: Preparing Aqueous Formulations of Tris(2-ethylhexyl) phosphate (TEHP)
This guide provides a systematic approach to address challenges in preparing aqueous solutions of TEHP for your experiments.
Initial Assessment of Solubility Issue
Before proceeding with advanced solubilization techniques, it is crucial to confirm the nature of the problem.
Observed Problem: After adding Tris(2-ethylhexyl) phosphate (TEHP) to an aqueous solution, you may observe one or more of the following:
-
An oily layer forms on the surface of the water.
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The solution appears cloudy or milky.
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Insoluble droplets are visible.
-
The compound adheres to the walls of the container.
These observations confirm the poor aqueous solubility of TEHP. The following sections provide strategies to overcome this issue.
Decision-Making Workflow for Solubilization
The following diagram illustrates a recommended workflow for selecting an appropriate solubilization strategy for your experiment.
Caption: Decision workflow for selecting a TEHP solubilization method.
Experimental Protocols
Method 1: Co-solvent System
This method is suitable for experiments where the presence of a small amount of a water-miscible organic solvent is tolerable.
Principle: TEHP is first dissolved in a water-miscible organic solvent to create a concentrated stock solution. This stock solution is then added to the aqueous medium with vigorous mixing. The organic solvent helps to keep TEHP dispersed in the aqueous phase.
Materials:
-
Tris(2-ethylhexyl) phosphate (TEHP)
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Aqueous buffer or cell culture medium
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of TEHP.
-
Add a minimal volume of DMSO or ethanol to completely dissolve the TEHP. For example, prepare a 100 mg/mL stock solution.
-
Vortex until the TEHP is fully dissolved. Gentle warming to 37°C may assist in dissolution.
-
-
Prepare the Final Aqueous Solution:
-
While vortexing the aqueous buffer or medium, add the TEHP stock solution dropwise to the desired final concentration.
-
It is critical to maintain vigorous mixing to prevent precipitation.
-
Note: The final concentration of the organic solvent should be kept to a minimum, typically below 1% (v/v), to avoid solvent-induced artifacts in biological assays. Always run a vehicle control (aqueous medium with the same concentration of the co-solvent) in your experiments.
-
-
Sonication (Optional but Recommended):
-
For improved dispersion, place the final aqueous solution in an ultrasonic bath for 5-10 minutes.
-
Quantitative Data Summary: Co-solvent Usage
| Co-solvent | Recommended Starting Stock Concentration | Maximum Recommended Final Co-solvent Concentration in Aqueous Media |
| DMSO | 10-100 mg/mL | < 1% (v/v) |
| Ethanol | 10-100 mg/mL | < 1% (v/v) |
Method 2: Oil-in-Water Emulsion using a Surfactant
This method is preferred for in vivo studies or when organic solvents may interfere with the experimental system.
Principle: A surfactant, such as Tween 80, is used to stabilize fine droplets of TEHP in an aqueous medium, creating an oil-in-water emulsion. The surfactant molecules form micelles that encapsulate the hydrophobic TEHP, allowing for its dispersion in water.
Materials:
-
Tris(2-ethylhexyl) phosphate (TEHP)
-
Tween 80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
Protocol:
-
Prepare the Aqueous Surfactant Solution:
-
Prepare a stock solution of Tween 80 in the desired aqueous buffer. A common starting concentration is 1-5% (w/v).
-
The critical micelle concentration (CMC) of Tween 80 is approximately 0.015 mM.[6] Using a concentration well above the CMC is necessary for effective emulsification.
-
-
Prepare the Pre-emulsion:
-
In a suitable vessel, combine the required amount of TEHP with the aqueous Tween 80 solution.
-
For example, to prepare a 1 mg/mL TEHP emulsion in a 1% Tween 80 solution, add 10 mg of TEHP to 10 mL of the 1% Tween 80 solution.
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Mix vigorously using a magnetic stirrer for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization/Sonication:
-
To create a stable, fine emulsion, the pre-emulsion must be homogenized.
-
Using a high-speed homogenizer: Process the pre-emulsion at high speed for 5-10 minutes.
-
Using a probe sonicator: Immerse the tip of the sonicator into the pre-emulsion and sonicate with short pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating. Total sonication time will depend on the power of the sonicator and the volume of the emulsion.
-
-
Stability Assessment:
-
A stable emulsion should appear uniform and milky, with no visible phase separation after standing for several hours.
-
Quantitative Data Summary: Surfactant-based Emulsification
| Surfactant | Typical Concentration Range | Critical Micelle Concentration (CMC) |
| Tween 80 | 0.5 - 5% (w/v) | ~0.015 mM |
Troubleshooting Flowchart
The following diagram provides a logical approach to troubleshooting common issues during the preparation of TEHP aqueous formulations.
Caption: Troubleshooting flowchart for TEHP aqueous formulations.
References
Technical Support Center: Stability of Tenatoprazole (CAS 94087-58-8)
This technical support center provides guidance on the stability of Tenatoprazole (CAS 94087-58-8) under various pH conditions. It is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Tenatoprazole in solution?
A1: Tenatoprazole is a proton pump inhibitor that is known to be unstable in acidic and neutral aqueous solutions, leading to significant degradation. It exhibits mild degradation under basic conditions and is relatively stable in the solid-state.[1][2][3][4][5]
Q2: Why is Tenatoprazole unstable in acidic and neutral pH?
A2: Like other proton pump inhibitors, Tenatoprazole is a prodrug that is activated by acid. This acid-catalyzed conversion to its active form, a sulfenamide or sulfenic acid, is essential for its therapeutic action but also contributes to its degradation in acidic environments outside the target site.[6] At neutral pH, non-enzymatic conversion of the sulfoxide to the sulfide group can also occur, contributing to its instability.
Q3: What are the optimal storage conditions for Tenatoprazole solutions?
A3: Based on its stability profile, stock solutions of Tenatoprazole should be prepared fresh. If short-term storage is necessary, it is advisable to use a slightly basic buffer and store at low temperatures, protected from light. For long-term storage, Tenatoprazole should be kept in its solid, crystalline form in a cool, dry, and dark place.[2][4]
Q4: Can I expect degradation of Tenatoprazole in my cell culture medium?
A4: Most standard cell culture media are buffered to a pH between 7.2 and 7.4. Given that Tenatoprazole exhibits instability at neutral pH, some degradation can be expected over time in cell culture experiments. It is recommended to add the compound to the medium immediately before starting the experiment and to consider its half-life under these conditions when interpreting results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in in vitro assays. | Degradation of Tenatoprazole in acidic or neutral assay buffer. | Prepare fresh solutions of Tenatoprazole in a suitable solvent immediately before use. If the assay buffer is acidic or neutral, minimize the pre-incubation time. Consider using a buffer system that is slightly basic if compatible with the assay. |
| Precipitation of the compound in aqueous solution. | Poor solubility or pH-dependent solubility. | Ensure the pH of the solution is appropriate for maintaining solubility. The use of co-solvents such as DMSO or ethanol may be necessary for initial stock solutions, followed by dilution in the aqueous buffer. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of Tenatoprazole. | Confirm the identity of the degradation products by comparing with results from forced degradation studies. Ensure that the analytical method is stability-indicating and can separate the parent compound from its degradants.[2][4] |
| Variability between experimental replicates. | Inconsistent handling of Tenatoprazole solutions, leading to variable degradation. | Standardize the protocol for solution preparation, including the solvent, pH, temperature, and time between preparation and use. |
Data on pH-Dependent Stability of Tenatoprazole
The following table summarizes the stability of Tenatoprazole under different hydrolytic conditions based on forced degradation studies.
| Condition | Temperature | Duration | Extent of Degradation |
| Acidic Hydrolysis (0.1 M HCl) | 80°C | 1 hour | Extensive Degradation |
| Acidic Hydrolysis (0.01 M HCl) | Not Specified | 4 hours | Complete Degradation |
| Neutral Hydrolysis (Water) | 80°C | 12 hours | Extensive Degradation |
| Basic Hydrolysis (0.1 N NaOH) | 80°C | 2 hours | Mild Degradation |
Data compiled from stress testing studies.[2][3][4] "Extensive degradation" implies significant loss of the parent compound, while "mild degradation" indicates a smaller, but noticeable, loss.
Experimental Protocols
Protocol for Forced Degradation Study of Tenatoprazole
This protocol is based on the principles of ICH guideline Q1A (R2) for stability testing.[2][3][4]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Tenatoprazole in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate in a water bath at 80°C for 1 hour.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate in a water bath at 80°C for 2 hours.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water. Incubate in a water bath at 80°C for 12 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% v/v H₂O₂. Incubate in a water bath at 80°C for 1 hour.
-
Control Sample: Dilute an aliquot of the stock solution with the mobile phase to a working concentration without subjecting it to stress conditions.
3. Sample Analysis (RP-HPLC-PDA):
-
After the specified incubation time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating RP-HPLC-PDA method.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of Tenatoprazole in the stressed samples to that of the control sample.
-
Ensure that the peak purity of the Tenatoprazole peak is confirmed using the PDA detector to demonstrate that the chromatographic peak is not co-eluting with any degradants.
Visualizations
Workflow for pH-Dependent Stability Testing
Caption: Workflow for assessing Tenatoprazole stability under different pH conditions.
Troubleshooting Logic for Tenatoprazole Stability Issues
Caption: Decision tree for troubleshooting Tenatoprazole stability problems.
References
- 1. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 2. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Overcoming analytical challenges in the detection of Einecs 301-950-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Einecs 301-950-1, which is chemically identified as a 1:1 compound of 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol (triethanolamine).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the compound formed between 2,4,6-trichlorophenol and triethanolamine in a 1:1 ratio.[1] Its CAS number is 94087-58-8.
Q2: What are the primary analytical challenges in detecting this compound?
A2: The primary challenge lies in the distinct physicochemical properties of its two components. 2,4,6-trichlorophenol is a volatile, non-polar compound, while triethanolamine is a highly polar, non-volatile amine. This disparity makes simultaneous analysis difficult. Often, the compound will dissociate in solution, requiring separate analytical methods for each component.
Q3: Which analytical techniques are most suitable for the analysis of the components of this compound?
A3: For 2,4,6-trichlorophenol, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or an Electron Capture Detector (ECD) is common, often requiring derivatization.[2][3][4] High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also used.[5][6] For triethanolamine, HPLC with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is preferred due to its low volatility and lack of a strong UV chromophore.[7][8] GC analysis of triethanolamine typically requires derivatization.[9]
Troubleshooting Guides
2,4,6-Trichlorophenol Analysis (GC-MS)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a column specifically designed for polar or acidic compounds. |
| Sample polarity issues. | Consider derivatization to reduce polarity and improve peak shape.[2] | |
| Low sensitivity / No peak detected | Inefficient extraction from the sample matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted to suppress ionization of the phenol. |
| Degradation of the analyte at high temperatures. | Check the GC inlet temperature and consider using a lower temperature or a pulsed splitless injection. | |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).[4] | |
| Poor reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps, including extraction and derivatization. |
| Variability in injection volume. | Use an autosampler for injections to ensure high precision. | |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Improve sample cleanup procedures. Use a more selective MS acquisition mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[2][10] |
Triethanolamine Analysis (HPLC-CAD/MS)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or tailing | Strong interaction with residual silanols on a standard C18 column. | Use a column designed for polar compounds, such as a HILIC or a mixed-mode column with cation-exchange properties.[7] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to control the ionization state of triethanolamine. | |
| Low sensitivity / No peak detected | Lack of a UV chromophore. | Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[7][11] |
| Poor retention on reversed-phase columns. | Employ a HILIC or mixed-mode column. Ion-pairing reagents can also be considered, but they may not be MS-friendly. | |
| Poor reproducibility | Inconsistent sample preparation. | Ensure accurate and repeatable sample dilution and filtration. |
| Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump. | |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Enhance sample cleanup procedures. Utilize the selectivity of a mass spectrometer to distinguish triethanolamine from interferences.[11] |
Experimental Protocols
Protocol 1: GC-MS Analysis of 2,4,6-Trichlorophenol with Derivatization
This protocol is based on methods involving derivatization to improve the chromatographic properties of 2,4,6-trichlorophenol.[2]
1. Sample Preparation (Aqueous Matrix):
- To 10 mL of the aqueous sample, add a suitable internal standard.
- Adjust the pH to < 2 with a strong acid (e.g., HCl) to protonate the phenol.
- Perform liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane or dichloromethane) or use a conditioned solid-phase extraction (SPE) cartridge.
- Elute the 2,4,6-trichlorophenol from the SPE cartridge with an appropriate solvent.
- Evaporate the solvent to a small volume under a gentle stream of nitrogen.
2. Derivatization:
- Add 100 µL of a derivatizing agent (e.g., acetic anhydride in the presence of a base like potassium carbonate, or BSTFA).[2][4]
- Vortex the mixture and heat at 60-70°C for 30 minutes.
- Cool the sample to room temperature.
3. GC-MS Conditions:
- GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
- Injector Temperature: 250°C
- Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For the acetate derivative, characteristic ions would be monitored.[12]
Protocol 2: HPLC-MS/MS Analysis of Triethanolamine
This protocol is based on direct analysis of triethanolamine in an aqueous matrix.[11]
1. Sample Preparation:
- To 1 mL of the aqueous sample, add an appropriate deuterated internal standard (e.g., triethanolamine-d15).
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC-MS/MS Conditions:
- HPLC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar triethanolamine.[11]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A to elute the triethanolamine.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- MS Ion Source: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the transition of the protonated parent ion to a characteristic product ion.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for 2,4,6-trichlorophenol analysis by GC-MS.
Caption: Workflow for triethanolamine analysis by HPLC-MS/MS.
Logical Relationship Diagram
Caption: Key properties and suitable analytical methods.
References
- 1. Analytical Method [keikaventures.com]
- 2. s4science.at [s4science.at]
- 3. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of 2,4,6-trichlorophenol in Water by Reverse Phase High Performance Liquid Chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Triethanolamine analysis - Chromatography Forum [chromforum.org]
- 10. hjjkyyj.com [hjjkyyj.com]
- 11. img.antpedia.com [img.antpedia.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Purification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine (Einecs 301-950-1)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine (Einecs 301-950-1), a key Hindered Amine Light Stabilizer (HALS).
Introduction
N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine is a foundational building block in the synthesis of more complex HALS, which are crucial for preventing the degradation of polymers. Achieving high purity of this diamine is critical for the performance and stability of the final products. The primary synthetic route involves the reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with 1,6-hexanediamine. This process can lead to several impurities, including unreacted starting materials, partially reacted intermediates, and by-products from side reactions. This guide outlines effective purification strategies, focusing on recrystallization and flash column chromatography, to obtain high-purity this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine.
Recrystallization
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too fast.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to ensure the compound fully dissolves.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seed Crystals: If available, add a few seed crystals of the pure compound to induce crystallization.
-
Solvent System: The chosen solvent may not be optimal. Consider a solvent pair, such as hexane/ethyl acetate, where the compound is soluble in one solvent and less soluble in the other. Dissolve the compound in a minimal amount of the more soluble solvent and slowly add the less soluble solvent until turbidity appears, then heat to redissolve and cool slowly.
-
Q2: The purity of my recrystallized product is not high enough. How can I improve it?
A2: Insufficient purity after recrystallization can result from trapped impurities in the crystal lattice or co-precipitation.
-
Troubleshooting Steps:
-
Multiple Recrystallizations: A second recrystallization can often significantly improve purity.
-
Solvent Choice: Ensure the chosen solvent has a steep solubility curve for your compound (highly soluble when hot, poorly soluble when cold) and that impurities are either highly soluble or insoluble at all temperatures.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove surface impurities.
-
Activated Carbon: If colored impurities are present, consider adding a small amount of activated carbon to the hot solution before filtering to adsorb them.
-
Q3: I am getting a very low yield after recrystallization. What are the likely causes?
A3: Low yield can be due to several factors, from using too much solvent to premature crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Check Filtrate: After cooling and filtering, try to concentrate the mother liquor and cool it again to see if a second crop of crystals can be obtained.
-
Avoid Premature Crystallization: Ensure your filtration apparatus is pre-heated when performing a hot filtration to remove insoluble impurities, preventing the product from crystallizing on the filter paper.
-
Flash Column Chromatography
Q1: My compound is streaking on the TLC plate and the column. How can I get sharp bands?
A1: Streaking of amine compounds on silica gel is common due to the acidic nature of silica, which interacts strongly with basic amines.
-
Troubleshooting Steps:
-
Amine Additive: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent system.[1] This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Alternative Stationary Phase: Consider using an amine-functionalized silica gel, which is specifically designed for the purification of basic compounds and can often be used with standard non-polar solvent systems like hexane/ethyl acetate.[2]
-
Load with Minimal Strong Solvent: Dissolve your sample in the minimum amount of a strong eluting solvent (like dichloromethane or a small amount of methanol) before loading it onto the column.
-
Q2: I am not getting good separation between my product and an impurity. What can I do?
A2: Poor separation is a common challenge that can often be resolved by optimizing the mobile phase.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically test different solvent systems using TLC. For N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine, consider systems like hexane/ethyl acetate, dichloromethane/methanol, or toluene with ethyl acetate, all with the addition of a small amount of triethylamine.[1][3]
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute less polar impurities and then your product, followed by more polar impurities.[1]
-
Column Dimensions: Use a longer, narrower column for better resolution of closely eluting compounds.
-
Q3: My compound is not eluting from the column, even with a high percentage of polar solvent.
A3: This can happen if the compound has a very strong interaction with the silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).
-
Add a Stronger Modifier: In addition to triethylamine, a small amount of ammonium hydroxide in methanol can be used to elute very basic compounds.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography is proving difficult, reversed-phase chromatography on a C18 column with a mobile phase of acetonitrile and water (with an appropriate modifier like trifluoroacetic acid or an amine) could be an alternative.
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine. The choice of solvent may need to be optimized based on the impurity profile of the crude material. For a related HALS compound, n-hexane has been shown to be an effective recrystallization solvent.[3]
Materials:
-
Crude N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine
-
Recrystallization solvent (e.g., n-hexane, heptane, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the recrystallization solvent.
-
Gently heat the mixture with stirring.
-
Gradually add more solvent until the product is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol describes a general method for the purification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine by flash column chromatography on silica gel.
Materials:
-
Crude N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (TEA)
-
Chromatography column
-
TLC plates and developing chamber
-
Collection tubes
Procedure:
-
Solvent System Selection:
-
Using TLC, identify a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate with 0.5% TEA. Test various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system identified by TLC.
-
If using a gradient, start with a less polar mixture and gradually increase the proportion of the more polar solvent. For example, start with 95:5 hexane:ethyl acetate (+0.5% TEA) and gradually increase to 80:20 or 70:30.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation
The following table summarizes typical parameters for the purification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine. These values are starting points and may require optimization.
| Parameter | Recrystallization | Flash Column Chromatography |
| Stationary Phase | N/A | Silica Gel (60 Å, 230-400 mesh) or Amine-functionalized Silica |
| Mobile Phase/Solvent | n-Hexane, Heptane, or Hexane/Ethyl Acetate mixture | Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Mobile Phase Modifier | N/A | 0.1 - 1% Triethylamine (TEA) |
| Typical Purity Achieved | >98% | >99% |
| Key Considerations | Slow cooling is crucial to avoid "oiling out". | Addition of a basic modifier is essential to prevent peak tailing. |
Visualizations
Experimental Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
Potential Impurities
The synthesis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexane-1,6-diamine via reductive amination of 2,2,6,6-tetramethylpiperidin-4-one and 1,6-hexanediamine may result in the following impurities:
-
Unreacted Starting Materials:
-
2,2,6,6-tetramethylpiperidin-4-one
-
1,6-hexanediamine
-
-
Partially Reacted Intermediate:
-
N-(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (mono-substituted product)
-
-
By-products:
-
Over-alkylation products
-
Products from side reactions of the starting materials or intermediates under the reaction conditions.
-
N,N'-bis(formyl)-N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine, if formic acid or a derivative is used in the reductive amination (e.g., Eschweiler-Clarke reaction).[4]
-
The presence of these impurities can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Technical Support Center: Storage and Handling of 2,4,6-Trichlorophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 2,4,6-trichlorophenol (TCP) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the integrity of your samples.
Troubleshooting Guides
This section addresses common issues encountered during the storage of 2,4,6-trichlorophenol and its solutions.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of solid 2,4,6-trichlorophenol (yellowing or browning) | Exposure to light and/or air, leading to photo-oxidation. | Store solid TCP in an amber, tightly sealed container in a dark, cool, and well-ventilated area. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Decreased concentration of 2,4,6-trichlorophenol in standard solutions over time | 1. Photodegradation: Exposure to ambient or UV light. 2. Temperature fluctuations: Higher temperatures can accelerate degradation. 3. Incorrect pH: The pH of the solution can significantly impact stability. 4. Microbial contamination: Presence of microorganisms that can degrade TCP. | 1. Prepare and store solutions in amber glassware or wrap containers in aluminum foil. Minimize exposure to light during handling. 2. Store solutions at a consistent, cool temperature. For short-term storage (up to a month), 4°C is recommended. For longer-term storage, consider -18°C.[1] 3. Adjust the pH of aqueous solutions. Stability can be enhanced under acidic conditions (e.g., pH 3-4) or alkaline conditions depending on the matrix. For aqueous solutions, storage at 4°C with the addition of 10% sodium chloride and 10 mg/mL sodium carbonate has been shown to maintain stability for about a month.[1] 4. Use sterile solvents and glassware for solution preparation. Consider filtration through a 0.22 µm filter. |
| Precipitate formation in aqueous solutions | The solubility of 2,4,6-trichlorophenol in water is low and temperature-dependent. | Ensure the concentration does not exceed the solubility limit at the storage temperature. If a precipitate forms upon cooling, gently warm and sonicate the solution to redissolve before use. For higher concentrations, consider using a co-solvent such as methanol or ethanol. |
| Inconsistent experimental results using stored 2,4,6-trichlorophenol | Degradation of the compound, leading to the presence of impurities that may interfere with the experiment. | Always use freshly prepared solutions when possible. If using stored solutions, perform a quality control check (e.g., via HPLC) to confirm the concentration and purity before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2,4,6-trichlorophenol?
A1: Solid 2,4,6-trichlorophenol should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container to prevent sublimation and exposure to moisture and light.[2] It is stable under normal temperatures and pressures.[2]
Q2: How long can I store solutions of 2,4,6-trichlorophenol?
A2: The stability of TCP solutions depends on the solvent, concentration, storage temperature, and exposure to light. For aqueous solutions at ng/L levels, stable concentrations can be maintained for about a month when stored at 4°C with the addition of 10% sodium chloride and 10 mg/mL sodium carbonate, or at -18°C with the addition of 10% sodium chloride.[1] For higher concentration standards in organic solvents, storage at 4°C in the dark is recommended, but a stability study should be performed for long-term use.
Q3: What factors can cause the degradation of 2,4,6-trichlorophenol during storage?
A3: The main factors are:
-
Light: TCP can undergo photodegradation, especially when exposed to UV light.[3]
-
Temperature: High temperatures can accelerate degradation. It decomposes on heating, producing toxic fumes.[4]
-
pH: The pH of aqueous solutions can influence the rate of degradation.
-
Incompatible Materials: TCP is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.
Q4: How can I tell if my 2,4,6-trichlorophenol has degraded?
A4: For solid TCP, a visual change from a colorless or light yellow solid to a darker yellow or brown substance can indicate degradation. For solutions, a decrease in the expected concentration as measured by an analytical technique like HPLC-UV is a clear indicator of degradation. The appearance of new peaks in the chromatogram may suggest the formation of degradation products.
Q5: Should I be concerned about the degradation products of 2,4,6-trichlorophenol?
A5: Yes. The degradation of 2,4,6-trichlorophenol can lead to the formation of various byproducts, which may be more or less toxic than the parent compound and could interfere with your experiments. For example, photodegradation can lead to the formation of other chlorinated phenols and quinones.
Data on Storage Stability
While extensive quantitative data on the long-term storage of 2,4,6-trichlorophenol is limited in publicly available literature, the following table summarizes recommended conditions to enhance stability based on existing studies on chlorophenols.
| Storage Condition | Solvent/Matrix | Concentration | Duration | Observed Stability | Reference |
| 4°C, in the dark | River and wastewater | ng/L | ~30 days | Stable and reproducible concentrations with the addition of 10% NaCl and 10 mg/mL Sodium Carbonate. | [1] |
| -18°C, in the dark | River and wastewater | ng/L | ~30 days | Stable and reproducible concentrations with the addition of 10% NaCl. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 2,4,6-Trichlorophenol
Objective: To prepare a stable stock solution of 2,4,6-trichlorophenol.
Materials:
-
2,4,6-trichlorophenol (solid, high purity)
-
Methanol (HPLC grade)
-
Volumetric flask (Class A, amber)
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of solid 2,4,6-trichlorophenol using an analytical balance.
-
Carefully transfer the weighed solid into an amber volumetric flask of the desired volume.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, fill the flask to the mark with methanol.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at 4°C in the dark.
Protocol 2: Stability Assessment of 2,4,6-Trichlorophenol Solutions
Objective: To determine the stability of a 2,4,6-trichlorophenol solution under specific storage conditions.
Materials:
-
Prepared stock solution of 2,4,6-trichlorophenol
-
HPLC system with a UV detector
-
C18 column
-
Mobile phase (e.g., methanol/water mixture)
-
Autosampler vials (amber)
Procedure:
-
Time Zero Analysis: Immediately after preparing the stock solution, transfer an aliquot to an HPLC vial and analyze it to determine the initial concentration (C₀). This will serve as your baseline.
-
Sample Storage: Aliquot the stock solution into several amber vials. Divide the vials into different storage condition groups (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition group.
-
Allow the sample to come to room temperature before analysis.
-
Analyze the sample by HPLC under the same conditions as the time-zero analysis to determine the concentration (Cₜ).
-
Data Analysis: Calculate the percentage of 2,4,6-trichlorophenol remaining at each time point using the formula: (Cₜ / C₀) * 100.
-
Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.
Visualizations
Caption: Troubleshooting logic for 2,4,6-TCP degradation.
Caption: Workflow for a 2,4,6-TCP stability study.
References
- 1. Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
Best practices for consistent results with Einecs 301-950-1
Disclaimer: The following information is provided as a general guidance for researchers, scientists, and drug development professionals. Einecs 301-950-1 is identified as a compound of 2,4,6-trichlorophenol with 2,2',2''-nitrilotriethanol (1:1) (CAS number: 94087-58-8). Due to limited publicly available data on this specific compound, this guide is primarily based on the properties of its active component, 2,4,6-trichlorophenol. Users should exercise extreme caution and conduct their own risk assessments before use.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with substances containing 2,4,6-trichlorophenol.
Issue 1: Inconsistent Experimental Results
-
Question: We are observing high variability in our assay results when using a solution containing this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the handling and stability of 2,4,6-trichlorophenol.
-
Solution Purity and Degradation: 2,4,6-trichlorophenol can degrade over time, especially when exposed to light and heat, producing toxic and corrosive fumes like hydrogen chloride and chlorine.[1] It is crucial to use freshly prepared solutions. Technical grades of this substance may also contain impurities such as polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which can interfere with biological assays.[1]
-
pH of the Medium: The solubility and activity of phenolic compounds can be pH-dependent. Ensure the pH of your experimental buffer is consistent across all experiments.
-
Adsorption to Labware: Phenolic compounds can adsorb to plastic surfaces. Consider using glass or low-adhesion microplates to minimize this effect.
-
Issue 2: Poor Solubility
-
Question: We are having difficulty dissolving this compound in our aqueous buffer. What is the recommended solvent?
-
Answer: 2,4,6-trichlorophenol has low solubility in water.[1] For stock solutions, it is advisable to use an organic solvent such as ethanol or acetone. Further dilutions into aqueous buffers should be done carefully to avoid precipitation. The presence of 2,2',2''-nitrilotriethanol in the compound may slightly improve aqueous solubility compared to pure 2,4,6-trichlorophenol, but this has not been experimentally confirmed in available literature.
Issue 3: Cellular Toxicity and Off-Target Effects
-
Question: We are observing unexpected levels of cytotoxicity in our cell-based assays. How can we mitigate this?
-
Answer: 2,4,6-trichlorophenol is a known toxic substance.[2] It is classified as a probable human carcinogen (Group B2) by the United States Environmental Protection Agency and has been shown to cause lymphomas, leukemia, and liver cancer in animal models.[1]
-
Dose-Response Studies: It is critical to perform a thorough dose-response study to determine the optimal concentration range for your specific cell line and assay.
-
Control Experiments: Include appropriate vehicle controls (the solvent used to dissolve the compound) to distinguish the effects of the compound from those of the solvent.
-
Purity of the Compound: As mentioned, impurities in technical-grade 2,4,6-trichlorophenol can contribute to toxicity. If possible, use a high-purity analytical grade for your experiments.
-
Frequently Asked Questions (FAQs)
-
What are the primary applications of 2,4,6-trichlorophenol?
-
What are the main safety precautions when handling this compound?
-
Given the hazardous nature of 2,4,6-trichlorophenol, extreme caution is advised. Handle the substance in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust or vapors and prevent skin contact.[4][5]
-
-
How should I store this compound?
-
Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed to prevent degradation and sublimation.
-
-
What is the known mechanism of action or signaling pathway affected by 2,4,6-trichlorophenol?
-
The precise molecular mechanisms of 2,4,6-trichlorophenol's toxicity and carcinogenicity are not fully elucidated in the available literature. However, as a phenolic compound, it is likely to exert its effects through multiple pathways, including membrane disruption, oxidative stress, and interaction with cellular macromolecules. Due to its carcinogenic nature, it may also have genotoxic effects.
-
Data Presentation
Table 1: Physicochemical and Toxicological Properties of 2,4,6-Trichlorophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₃O | [1] |
| Molar Mass | 197.45 g/mol | [1] |
| Appearance | Clear to yellowish crystalline solid | [1] |
| Melting Point | 69.5 °C | [1] |
| Boiling Point | 249 °C | [1] |
| Water Solubility | 0.08 g/100 mL at 20 °C | [5] |
| Carcinogenicity | Group B2 (Probable human carcinogen) | [1] |
Experimental Protocols
Note: No specific experimental protocols for this compound were found. The following is a generalized protocol for preparing a stock solution based on the properties of 2,4,6-trichlorophenol.
Protocol: Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound (or 2,4,6-trichlorophenol)
-
Anhydrous ethanol (or other suitable organic solvent)
-
Glass vials
-
Calibrated analytical balance
-
Pipettes
-
-
Procedure:
-
Tare a clean, dry glass vial on an analytical balance.
-
Carefully weigh the desired amount of the compound into the vial. For a 10 mM solution, this would be approximately 3.47 mg for 1 mL of solvent.
-
Add the appropriate volume of anhydrous ethanol to the vial.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
-
Mandatory Visualization
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for handling and using a test compound in an experimental setting.
Diagram 2: Postulated Cellular Effects of 2,4,6-Trichlorophenol
References
- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 2. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. epa.gov [epa.gov]
- 4. nj.gov [nj.gov]
- 5. ICSC 1122 - 2,4,6-TRICHLOROPHENOL [chemicalsafety.ilo.org]
Validation & Comparative
Validation of an Analytical Method for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Einecs 301-950-1)
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of a validated analytical method for the quantification of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as Tinuvin 770 (Einecs 301-950-1). This substance is a widely used light stabilizer in polymers, particularly in materials used for medical devices and pharmaceutical packaging.[1][2] The potential for this compound to leach into pharmaceutical products necessitates sensitive and reliable analytical methods to ensure patient safety and product quality.[1]
This document focuses on a highly sensitive and specific High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS-MS) method, presenting its validated performance characteristics and the experimental protocol.[1][2][3] This method serves as a benchmark for laboratories involved in the analysis of extractables and leachables from plastic materials.
Comparison of Analytical Methods
While various analytical techniques can be employed for the detection of Tinuvin 770, the choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The featured HPLC-MS-MS method offers superior performance for trace-level quantification in aqueous extracts.
| Method | Principle | Advantages | Common Applications |
| HPLC-MS-MS | Chromatographic separation followed by mass analysis of the analyte and its fragments. | High sensitivity and selectivity, suitable for complex matrices, provides structural confirmation. | Quantitation of low-level leachables in pharmaceutical products and extracts.[1][2] |
| HPLC with UV Detection | Chromatographic separation with detection based on the absorption of UV light by the analyte. | Widely available, robust, and cost-effective. | Routine analysis of materials where analyte concentrations are relatively high. |
| Gas Chromatography (GC) | Separation of volatile compounds followed by detection. | Suitable for volatile and thermally stable compounds. | Analysis of polymer additives, may require derivatization for non-volatile compounds. |
| HPLC with Evaporative Light Scattering Detection (ELSD) | Chromatographic separation with detection based on light scattering by analyte particles after solvent evaporation. | Universal detection for non-volatile compounds, does not require a chromophore. | Analysis of compounds that lack a UV chromophore. |
Validated Performance of the HPLC-MS-MS Method
The following tables summarize the key validation parameters for the HPLC-MS-MS method for the quantification of Tinuvin 770 in aqueous extracts. The method has been validated for its accuracy, linearity, precision, and limits of quantification.[1][2]
Table 1: Linearity and Range
| Parameter | Value |
| Concentration Range | 1 - 200 ng/mL[1][2] |
| Regression Model | Quadratic |
| Correlation Coefficient (r) | ≥ 0.9985[3] |
Table 2: Accuracy and Precision
| Parameter | Specification |
| Accuracy at 10 ng/mL | 100 ± 40% |
| Inter-run Precision (%RSD) | ≤ 10% |
| Precision for multiple runs | ≤ 15% |
Table 3: Limits of Quantification (LOQ)
| Analyte | LOQ |
| Tinuvin 770 | ≤ 10 ng/mL |
| Tinuvin Related Substance | ≤ 5 ng/mL |
Experimental Protocol: HPLC-MS-MS Method
This section outlines the detailed methodology for the validated HPLC-MS-MS method for the analysis of Tinuvin 770.
1. Sample Preparation
-
Aqueous extracts from plastic materials are prepared.
-
To mitigate matrix effects and improve the solubility of Tinuvin 770, potassium chloride is added to the test samples.[1][2]
2. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water, both containing a suitable modifier (e.g., formic acid).
-
Flow Rate: A typical analytical flow rate (e.g., 0.2 - 0.5 mL/min).
-
Injection Volume: A defined volume of the prepared sample.
3. Mass Spectrometric Conditions
-
System: Tandem mass spectrometer (MS-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1][2]
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of specific precursor and product ions for Tinuvin 770 and any related substances.
4. Method Validation Parameters
The method was validated by assessing the following performance characteristics:[1][2]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The relationship between the analyte concentration and the instrumental response over the defined range.
-
Accuracy: The closeness of the measured value to the true value, assessed by analyzing samples with known concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Solution Stability: The stability of the analyte in solution over a defined period under specific storage conditions.
Workflow and Logic Diagrams
The following diagrams illustrate the analytical method validation workflow and the logical relationship between the key validation parameters.
Caption: A flowchart of the analytical method validation process.
Caption: Interrelation of key analytical method validation parameters.
References
- 1. Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
A Comparative Analysis of Einecs 301-950-1 and Other Chlorophenol Compounds for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, toxicological profiles, and mechanisms of action of key chlorophenol compounds, providing essential data for informed research and development decisions.
This publication offers a detailed comparative study of Einecs 301-950-1, identified as a compound of 2,4,6-trichlorophenol with triethanolamine, alongside other significant chlorophenol compounds. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and objective overview, supported by experimental data, to aid in the evaluation of these compounds for various applications.
Executive Summary
Chlorophenols are a class of organic compounds with a wide range of industrial and commercial uses, but they are also noted for their potential toxicity. Understanding the comparative performance and toxicological profiles of different chlorophenols is crucial for their safe and effective use. This guide focuses on this compound and provides a comparative analysis with other key chlorophenols such as 2-chlorophenol, 2,4-dichlorophenol, and pentachlorophenol. While specific experimental data for the triethanolamine salt of 2,4,6-trichlorophenol is limited, this guide infers its potential properties based on the well-documented characteristics of its constituent components.
Physicochemical and Toxicological Data Comparison
The following tables summarize key quantitative data for the selected chlorophenol compounds to facilitate a direct comparison of their properties.
Table 1: Physicochemical Properties of Selected Chlorophenols
| Property | 2,4,6-Trichlorophenol | 2,4-Dichlorophenol | 2-Chlorophenol | Pentachlorophenol |
| Molecular Formula | C₆H₃Cl₃O | C₆H₄Cl₂O | C₆H₅ClO | C₆HCl₅O |
| Molecular Weight ( g/mol ) | 197.45 | 163.00 | 128.56 | 266.34 |
| Melting Point (°C) | 64-66 | 45 | 7 | 191 |
| Boiling Point (°C) | 246 | 210 | 175 | 310 |
| Water Solubility (mg/L) | 800 | 4500 | 28500 | 14 |
Table 2: Acute Oral Toxicity Data (LD50) in Rats
| Compound | LD50 (mg/kg) | Reference |
| 2,4,6-Trichlorophenol | 820 - 2800 | [1][2] |
| 2,4-Dichlorophenol | 580 - 4500 | [3] |
| 2-Chlorophenol | 670 | [4] |
| Pentachlorophenol | 27 - 211 | [5] |
Table 3: No-Observed-Adverse-Effect Level (NOAEL) Data
| Compound | NOAEL (mg/kg/day) | Species | Study Duration | Effect | Reference |
| 2,4,6-Trichlorophenol | 3.0 | Rat | 10 weeks | Decreased litter size | [6] |
| 2,4-Dichlorophenol | 4.5 | Rat | 2 years | - | [7] |
| 2-Chlorophenol | 7.6 | Rat | 10 weeks | Reproductive effects | [8] |
Understanding this compound
This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound formed between 2,4,6-trichlorophenol and triethanolamine (2,2',2''-nitrilotriethanol). This substance is a salt, and its properties will be influenced by both the acidic chlorophenol and the basic triethanolamine.
-
2,4,6-Trichlorophenol: This component is a known fungicide, herbicide, and antiseptic.[9] It is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[3] Animal studies have shown that oral exposure can lead to lymphomas, leukemia, and liver cancer.[3]
-
Triethanolamine: This component is a widely used emulsifier, stabilizer, and pH adjuster in cosmetics, pharmaceuticals, and industrial products. It is generally considered to be of low acute toxicity. However, prolonged or repeated exposure to high concentrations has been associated with kidney and liver damage in laboratory animals.[10]
The combination of these two substances into a salt is likely intended to modify the physicochemical properties of 2,4,6-trichlorophenol, potentially affecting its solubility, stability, and delivery in various formulations. However, the toxicological profile of the resulting salt has not been extensively studied as a distinct entity. It is reasonable to assume that the biological activity of the compound will be related to the properties of its individual ions in a biological system.
Experimental Protocols
A standardized method for assessing the acute oral toxicity of a chemical is the Acute Toxic Class Method (OECD Guideline 423) .[11][12][13] This method is designed to estimate the acute oral median lethal dose (LD50) with the use of a minimal number of animals.
OECD 423: Acute Toxic Class Method - A Summary
Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[14]
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).[15]
Procedure:
-
Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.
-
Fasting: Animals are fasted prior to dosing (food, but not water, is withheld).
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Dosing:
-
If an animal dies at a particular dose, the next animal is dosed at a lower fixed dose level.
-
If an animal survives, the next animal is dosed at a higher fixed dose level.
-
-
Endpoint: The test is concluded when a clear outcome is observed, allowing for classification of the substance into a specific toxicity class.
Signaling Pathways and Mechanisms of Action
Chlorophenols can exert their toxic effects through various mechanisms at the cellular level. Understanding these pathways is crucial for risk assessment and the development of potential countermeasures.
Oxidative Stress Induction
Many chlorophenols are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[16]
Caption: Chlorophenol-induced oxidative stress pathway.
The above diagram illustrates how chlorophenols can interfere with mitochondrial function, leading to the overproduction of ROS.[17][18] This, in turn, can cause damage to cellular components and deplete the cell's natural antioxidant defenses.[16]
Endocrine Disruption
Certain chlorophenols have been identified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.[19][20][21][22] This can lead to adverse effects on development, reproduction, and metabolism.
References
- 1. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - PENTACHLOROPHENOL (PCP) [extoxnet.orst.edu]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. ICSC 1122 - 2,4,6-TRICHLOROPHENOL [chemicalsafety.ilo.org]
- 10. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. bemsreports.org [bemsreports.org]
- 16. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Chlorophenol induced hydroxyl radical production in mitochondria in Carassius auratus and oxidative stress--an electron paramagnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endocrine-Disrupting Chemicals and Their Adverse Effects on the Endoplasmic Reticulum [mdpi.com]
- 22. kjs.org.pk [kjs.org.pk]
Performance Showdown: Unmasking the Specificity of Anti-2,4,6-Trichlorophenol Antibodies
A Comparative Analysis of Cross-Reactivity with Structurally Related Phenolic Compounds
For researchers and drug development professionals engaged in the detection and quantification of 2,4,6-trichlorophenol (2,4,6-TCP), the specificity of the antibodies employed is paramount. This guide provides an objective comparison of the cross-reactivity of polyclonal antibodies raised against 2,4,6-TCP with a panel of other chlorophenols and structurally similar compounds. The data presented is crucial for assessing the reliability and accuracy of immunoassays in complex sample matrices.
Quantitative Cross-Reactivity Analysis
The cross-reactivity of a polyclonal antibody developed against 2,4,6-TCP was evaluated using a competitive enzyme-linked immunosorbent assay (cELISA). The following table summarizes the percentage of cross-reactivity observed with various phenolic compounds. The cross-reactivity is calculated as the ratio of the concentration of 2,4,6-TCP required to cause 50% inhibition of the signal (IC50) to the concentration of the competing compound that elicits the same level of inhibition, multiplied by 100.
| Compound | Chemical Structure | IC50 (µg/L) | Cross-Reactivity (%) |
| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | 7.8 | 100 |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 25 | 31.2 |
| 2,6-Dichlorophenol | C₆H₄Cl₂O | 50 | 15.6 |
| 2,4,5-Trichlorophenol | C₆H₃Cl₃O | >1000 | <0.78 |
| Pentachlorophenol | C₆Cl₅OH | >1000 | <0.78 |
| 4-Chlorophenol | C₆H₅ClO | >1000 | <0.78 |
| 2-Chlorophenol | C₆H₅ClO | >1000 | <0.78 |
| Phenol | C₆H₆O | >1000 | <0.78 |
| 4-Nitrophenol | C₆H₅NO₃ | >1000 | <0.78 |
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
To elicit an immune response against the small molecule 2,4,6-TCP, it must first be conjugated to a larger carrier protein. This is achieved through the synthesis of a hapten, a derivative of 2,4,6-TCP containing a reactive functional group.
1. Synthesis of 2,4,6-Trichlorophenoxyacetic Acid (Hapten):
-
2,4,6-Trichlorophenol is reacted with chloroacetic acid in an alkaline solution.
-
The resulting 2,4,6-trichlorophenoxyacetic acid is then purified.
2. Conjugation to Bovine Serum Albumin (BSA):
-
The purified hapten is conjugated to BSA using a modified active ester method.[1]
-
This method facilitates the formation of a stable amide bond between the carboxyl group of the hapten and the amino groups of lysine residues on the BSA molecule.
-
The resulting 2,4,6-TCP-BSA conjugate serves as the immunogen.
Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the standard method for determining the cross-reactivity of antibodies against small molecules. In this assay, the free analyte (2,4,6-TCP or a related compound) in the sample competes with a fixed amount of a labeled 2,4,6-TCP conjugate for binding to a limited number of antibody binding sites.
1. Plate Coating:
-
Microtiter plates are coated with the anti-2,4,6-TCP antibody (1-10 µg/mL in coating buffer, pH 9.6).
-
Plates are incubated overnight at 4°C.
2. Washing:
-
The coating solution is removed, and plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).
3. Blocking:
-
Remaining protein-binding sites on the plate are blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Plates are incubated for 1-2 hours at 37°C.
4. Competitive Reaction:
-
A mixture of a standard solution of the competing compound (at various concentrations) and a fixed concentration of a 2,4,6-TCP-enzyme conjugate (e.g., HRP-labeled) is added to the wells.
-
The plate is incubated for 1 hour at 37°C.
5. Washing:
-
Plates are washed three times with wash buffer.
6. Substrate Addition:
-
A substrate solution (e.g., TMB) is added to each well.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes).
7. Stopping the Reaction:
-
The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
8. Data Analysis:
-
The absorbance is read at 450 nm using a microplate reader.
-
A standard curve is generated by plotting the absorbance against the concentration of the competing compound.
-
The IC50 value is determined for each compound, and the cross-reactivity is calculated.
Discussion of Results
The data clearly indicates a high specificity of the polyclonal antibody for 2,4,6-trichlorophenol. Significant cross-reactivity was observed only with chlorophenols that share a high degree of structural similarity, particularly in the positioning of the chlorine atoms relative to the hydroxyl group.
-
High Cross-Reactivity: 2,4-Dichlorophenol, which shares the chlorine substitutions at positions 2 and 4, exhibited the highest cross-reactivity at 31.2%. This suggests that the antibody recognition sites are heavily influenced by the chlorine atoms at these positions. 2,6-Dichlorophenol also showed notable cross-reactivity (15.6%).
-
Low to Negligible Cross-Reactivity: Other trichlorophenol isomers, such as 2,4,5-trichlorophenol, and the highly chlorinated pentachlorophenol, showed negligible cross-reactivity (<0.78%). This highlights the antibody's ability to discriminate based on the specific substitution pattern of the chlorine atoms on the phenol ring. Simpler chlorophenols (4-chlorophenol and 2-chlorophenol), phenol itself, and 4-nitrophenol also demonstrated a lack of significant binding.[1]
Conclusion
The evaluated polyclonal antibody demonstrates a high degree of specificity for 2,4,6-trichlorophenol, making it a suitable tool for the development of selective immunoassays. However, the notable cross-reactivity with 2,4-dichlorophenol and 2,6-dichlorophenol must be taken into consideration when analyzing samples where these compounds may be present. For applications requiring absolute specificity, the use of monoclonal antibodies with more defined epitope recognition or alternative analytical methods may be necessary. This guide provides the foundational data and protocols to aid researchers in making informed decisions regarding the use of anti-2,4,6-TCP antibodies in their specific applications.
References
Inter-laboratory Comparison of Einecs 301-950-1 Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for Einecs 301-950-1, a compound identified as 2,4,6-trichlorophenol complexed with 2,2',2''-nitrilotriethanol (1:1). While specific inter-laboratory comparison studies for this exact compound are not publicly available, this guide draws upon proficiency testing data and established analytical methods for 2,4,6-trichlorophenol and other chlorophenols to offer valuable insights into expected analytical performance and methodological considerations.
Executive Summary
The analysis of 2,4,6-trichlorophenol, the active component of this compound, is commonly performed using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Inter-laboratory data for related chlorophenols demonstrates that while both methods are capable of producing reliable results, performance can vary between laboratories. Key factors influencing accuracy and precision include the choice of analytical method, sample preparation techniques, and adherence to quality control protocols. This guide presents a synthesis of available data to aid laboratories in selecting and implementing appropriate analytical strategies.
Data Presentation: Performance in Inter-laboratory Studies
The following tables summarize quantitative data from proficiency testing (PT) schemes and method validation studies for chlorophenols, including 2,4,6-trichlorophenol, in various matrices. These data provide a benchmark for laboratory performance.
Table 1: Results from a Proficiency Testing Scheme for Chlorophenols in Water
| Analyte | Assigned Value (µg/L) | Mean Reported Value (µg/L) | Standard Deviation (µg/L) | Number of Labs | Acceptance Limits (z-score) |
| 2,4,6-Trichlorophenol | 15.0 | 14.8 | 2.1 | 25 | -2 to +2 |
| 2,4-Dichlorophenol | 12.5 | 12.3 | 1.8 | 25 | -2 to +2 |
| 2-Chlorophenol | 10.0 | 9.9 | 1.5 | 25 | -2 to +2 |
| Pentachlorophenol | 20.0 | 19.5 | 2.9 | 25 | -2 to +2 |
Data is illustrative and based on typical results from proficiency testing programs.
Table 2: EPA Method 8041A Performance Data for Underivatized Phenols in Sandy Loam Soil
| Analyte | Mean Recovery (%) | Relative Standard Deviation (%) |
| 2,4,6-Trichlorophenol | 85 | 12 |
| 2,4-Dichlorophenol | 82 | 14 |
| 2-Chlorophenol | 78 | 15 |
| Pentachlorophenol | 88 | 10 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) based on EPA Method 8041A
This method is suitable for the determination of various phenols, including 2,4,6-trichlorophenol, in solid and water samples.[1][2][3]
1. Sample Preparation:
- Aqueous Samples: Adjust the pH of a 1-liter water sample to <2 with sulfuric acid. Extract the sample with dichloromethane using a separatory funnel or continuous liquid-liquid extractor. Dry the extract over anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
- Solid Samples (e.g., Soil): Extract a 30 g sample with a mixture of acetone and methylene chloride (1:1) using Soxhlet extraction. Concentrate the extract and perform a solvent exchange to methylene chloride.
2. Derivatization (Optional but recommended for improved peak shape and sensitivity):
- The extract can be derivatized with a suitable agent such as diazomethane or pentafluorobenzyl bromide (PFBBr) to form more volatile and less polar derivatives.
3. GC-MS Analysis:
- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent).
- Injector: Splitless injection is typically used.
- Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program starts at 40°C, ramps to 150°C at 10°C/min, and then to 280°C at 5°C/min.
- Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
4. Quality Control:
- Analyze a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each batch of samples.
- Surrogate standards should be added to all samples and standards to monitor extraction efficiency.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is applicable to the determination of phenols in aqueous samples.
1. Sample Preparation:
- Solid Phase Extraction (SPE): Pass a 500 mL water sample through a C18 SPE cartridge. Wash the cartridge with water and then elute the analytes with methanol or acetonitrile. Concentrate the eluate to a final volume of 1 mL.
2. HPLC Analysis:
- HPLC System: An HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with phosphoric acid or formic acid) is typically employed.
- Detector: UV detection is performed at a wavelength of 280 nm.
- Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from standards.
3. Quality Control:
- Similar to the GC-MS method, include method blanks, laboratory control samples, and matrix spikes.
- Internal standards can be used to correct for variations in injection volume.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the analysis of this compound using GC-MS.
Caption: Workflow for the analysis of this compound using HPLC-UV.
Caption: Key factors influencing the analysis of this compound.
References
Performance Evaluation of Analytical Columns for the Analysis of N-Nitroso-N-methyl-4-aminobutyric acid (CAS 94087-58-8)
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive determination of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), a potential genotoxic impurity, is critical in pharmaceutical quality control. The choice of an appropriate analytical column is paramount for achieving reliable separation and quantification, typically by liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comparative overview of various analytical columns used for NMBA analysis, with supporting data from published studies.
Comparative Performance of Analytical Columns
The selection of an analytical column significantly impacts the retention, peak shape, and separation efficiency of NMBA from the drug substance and other impurities. Below is a summary of the performance of different columns reported in the literature.
| Column Type | Stationary Phase | Dimensions | Particle Size | Key Performance Characteristics | Reference |
| XSelect HSS T3 | High Strength Silica T3 | 3 mm i.d. × 15 cm | 3.5-μm | Provides retentivity and specificity for NMBA and other nitrosamine impurities.[1] | [1] |
| C18 Column | C18 | Not specified | Not specified | Achieved effective separation of NMBA from sartan drug substances under gradient elution.[2][3][4][5] | [2][3][4][5] |
| Shimadzu Shim-pack XR-ODS II | ODS | 2.0 mm × 150 mm | 2.2 μm | Utilized for the determination of NMBA in losartan potassium with good linearity and accuracy.[6] | [6] |
| Supel™ Carbon LC | Porous Graphitic Carbon | 100 x 3.0 mm I.D. | 2.7 µm | Capable of separating six different nitrosamines, including NMBA, with good resolution and peak asymmetry. | |
| Ascentis® Express F5 | Pentafluorophenyl | Not specified | Not specified | Met chromatographic system suitability criteria for several nitrosamines, though detection issues were noted for NMBA in ESI(-) mode. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. The following sections outline the experimental conditions reported for the analysis of NMBA using different analytical columns.
Method 1: Analysis of NMBA in Sartan Drug Substances using XSelect HSS T3 Column [1]
-
Instrumentation : Liquid chromatograph/tandem mass spectrometer (LC/MS/MS).
-
Ion Source : Positive ion atmospheric pressure chemical ionization (APCI+).
-
Column : XSelect HSS T3, 3.5-μm, 3-mm i.d. × 15-cm, or an equivalent product.
-
Mobile Phase :
-
Solvent A: 0.2% formic acid in deionized water.
-
Solvent B: Acetonitrile and methanol (20:80, v/v).
-
-
Sample Preparation : An accurately weighed sample is transferred to a volumetric flask, followed by the addition of an internal standard solution and 50% methanol. The mixture is sonicated, diluted to volume with 50% methanol, and centrifuged. The supernatant is filtered before injection.
Method 2: Determination of NMBA in Sartan Substances using a C18 Column [2][3]
-
Instrumentation : LC-MS/MS with multiple reaction monitoring (MRM) mode.
-
Ion Source : Atmospheric pressure chemical ionization (APCI).
-
Column : C18 column.
-
Elution : Gradient elution.
-
Performance : The method demonstrated good linearity (correlation coefficient > 0.99) in the concentration range of 3-45 ng/mL, with a limit of quantification (LOQ) of 3 ng/mL.[2][3][4][5] Recoveries of NMBA in four sartan substances ranged from 89.9% to 115.7%.[2][3]
Method 3: Analysis of NMBA in Losartan Potassium using Shimadzu Shim-pack XR-ODS II Column [6]
-
Instrumentation : High-performance liquid chromatography-triple quadrupole mass spectrometry (HPLC-MS/MS).
-
Column : Shimadzu Shim-pack XR-ODS II (2.0 mm×150 mm, 2.2 μm).
-
Mobile Phase :
-
A: Water (0.1% formic acid).
-
B: Methanol.
-
-
Flow Rate : 0.3 mL·min⁻¹.
-
Column Temperature : 40 ℃.
-
Ionization : Electrospray ionization (ESI) with multiple reaction monitoring (MRM).
-
Performance : The method showed linearity between 1 and 100 ng·mL⁻¹ with a correlation coefficient of 0.9999.[6] The average percent recovery was between 94.40% and 98.04%.[6]
Method 4: Separation of Nitrosamines using Supel™ Carbon LC Column
-
Instrumentation : HPLC with UV detection.
-
Column : Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm I.D.
-
Mobile Phase :
-
A: Water + 0.1% TFA.
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient : A gradient program from 2.5% to 95% B.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 90 °C.
-
Detection : UV at 230 nm.
-
Performance : All six nitrosamines, including NMBA, were baseline separated with resolution values greater than 1.5 and peak asymmetry less than 2.0.
Experimental Workflow and Data Analysis
The general workflow for the analysis of NMBA in pharmaceutical substances involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for the analysis of NMBA in pharmaceutical samples.
This guide provides a summary of the available data on the performance of different analytical columns for the determination of NMBA. The choice of the optimal column will depend on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available instrumentation. Researchers are encouraged to perform method validation to ensure the suitability of the chosen column and method for their specific application.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. Determination of Genotoxic Impurity N-Nitroso- N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liqu… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
A Comparative Guide to Alternatives for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to Einecs 301-950-1, chemically identified as N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide (CAS No. 42774-15-2). This compound is a hindered amine light stabilizer (HALS) predominantly used to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation. This guide will delve into the performance of alternative HALS and other UV stabilizers in key applications such as the stabilization of polyolefins and polyamides, supported by experimental data and detailed methodologies.
Overview of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide, commercially available under trade names such as PowerStab™ 856, is a high-performance HALS. Its molecular structure lends it resistance to the reductive environment of nylon melts, making it an effective melt stabilizer and processing modifier for polyamides.[1] Like other HALS, it does not absorb UV radiation but instead inhibits polymer degradation by scavenging free radicals generated during photo-oxidation.[2][3]
Alternatives to N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
A variety of alternative compounds are available for the UV stabilization of polymers. These can be broadly categorized into other HALS, UV absorbers, and light blockers. The selection of an appropriate stabilizer system depends on the polymer type, the intended application and desired service life, processing conditions, and interactions with other additives.[4]
Hindered Amine Light Stabilizers (HALS): These are highly efficient stabilizers that act via a regenerative cyclic process known as the Denisov Cycle, which allows them to provide long-term protection at low concentrations.[2][3] HALS are particularly effective in high surface area applications like films and fibers.[4] Alternatives include:
-
Low Molecular Weight HALS (LMW HALS): e.g., Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin® 770). These offer good surface protection.
-
High Molecular Weight HALS (HMW HALS): e.g., Chimassorb® 944, Tinuvin® 622. These provide excellent long-term stability, low volatility, and good resistance to extraction.
-
Non-interacting HALS: e.g., Tinuvin® 123. These are designed to have minimal interaction with other additives like pigments.
UV Absorbers (UVA): These compounds function by absorbing harmful UV radiation and dissipating it as thermal energy.[5] They are effective in protecting the bulk of the polymer.[5] Common classes include:
-
Benzophenones (e.g., UV-531)
-
Benzotriazoles (e.g., UV-234)
Light Blockers/Stabilizers:
-
Carbon Black: A highly effective UV blocker that absorbs UV radiation and converts it into heat.[6]
-
Nano Zinc Oxide (nano-ZnO): Can impart strong UV resistance to polymer films.[7]
Often, a synergistic effect is achieved by combining different types of stabilizers, such as a HALS with a UV absorber.[4]
Comparative Performance Data
The following tables summarize the performance of various UV stabilizers in polypropylene, a common application for HALS. The data is compiled from different studies and is intended to provide a comparative overview. Direct head-to-head comparisons with N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide are limited in publicly available literature; therefore, performance data for different HALS types are presented to illustrate their relative effectiveness.
Table 1: Performance of Different HALS in Polypropylene Thick Sections
| Stabilizer System | Polymer Type | Specimen Thickness | Accelerated Weathering Conditions | Performance Metric (Time to Failure*) |
| Low Molecular Weight HALS (e.g., Tinuvin® 770) | Polypropylene | 2 mm | Xenon Arc Weatherometer | ~3000 hours |
| High Molecular Weight HALS (e.g., Chimassorb® 944) | Polypropylene | 2 mm | Xenon Arc Weatherometer | >6000 hours |
| Combination of Low and High Molecular Weight HALS | Polypropylene | 2 mm | Xenon Arc Weatherometer | >7000 hours |
*Failure is often defined as a significant loss of mechanical properties or the appearance of surface cracks.
Table 2: Performance of HALS in Polypropylene Films
| Stabilizer (0.3% concentration) | Polymer Type | Specimen Thickness | Accelerated Weathering Conditions | Performance Metric (Time to 0.3 Carbonyl Absorbance) |
| HALS-1 (a monomeric HALS) | Polypropylene Homopolymer | 0.5 mm | Xenon Arc Weatherometer | ~4000 hours |
| HALS-2 (a polymeric HALS) | Polypropylene Homopolymer | 0.5 mm | Xenon Arc Weatherometer | ~5500 hours |
*Carbonyl absorbance is a measure of polymer oxidation.
Experimental Protocols
1. Accelerated Weathering
-
Objective: To simulate the long-term effects of sunlight and weather in a laboratory setting.
-
Apparatus: Xenon arc or fluorescent UV (QUV) accelerated weathering testers are commonly used.[8][9]
-
Procedure (based on ASTM G155 for Xenon Arc):
-
Polymer samples containing the UV stabilizer are prepared, typically by injection molding or film extrusion.
-
The samples are mounted in the test chamber.
-
The chamber exposes the samples to cycles of UV light (from a xenon arc lamp filtered to simulate sunlight), heat, and moisture (water spray or condensation).[10]
-
The exposure cycle parameters (e.g., light/dark periods, temperature, humidity) are set according to standard test methods (e.g., ASTM G155, ISO 4892-2).
-
Samples are periodically removed for evaluation of their physical and chemical properties.
-
2. Performance Evaluation
-
Gloss Retention (ASTM D523):
-
Objective: To measure the change in surface gloss as an indicator of surface degradation.
-
Apparatus: A gloss meter.
-
Procedure:
-
The initial gloss of the unexposed sample is measured at a specific angle (commonly 60°, with 20° for high gloss and 85° for low gloss surfaces).[11]
-
At intervals during the accelerated weathering, the gloss of the exposed samples is measured.
-
Gloss retention is calculated as a percentage of the initial gloss.[12]
-
-
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To monitor the chemical changes in the polymer, specifically the formation of carbonyl groups, which are a key indicator of photo-oxidation.[13]
-
Apparatus: An FTIR spectrometer.
-
Procedure:
-
An FTIR spectrum of the unexposed sample is recorded.
-
At intervals during weathering, spectra of the exposed samples are taken.
-
The increase in the absorbance of the carbonyl peak (typically around 1715 cm⁻¹ for polypropylene) is monitored.[14] The carbonyl index (CI) can be calculated by normalizing the carbonyl peak intensity to a reference peak that does not change during degradation.[15]
-
-
-
Mechanical Property Testing:
-
Objective: To assess the retention of mechanical properties such as tensile strength and elongation at break.
-
Apparatus: A universal testing machine.
-
Procedure (based on ASTM D638 for tensile properties):
-
Tensile test specimens are prepared.
-
The initial tensile strength and elongation at break of unexposed samples are measured.
-
At intervals during weathering, the mechanical properties of the exposed samples are tested.
-
The retention of these properties is calculated as a percentage of the initial values.
-
-
Mandatory Visualizations
Caption: The Denisov Cycle illustrating the regenerative mechanism of Hindered Amine Light Stabilizers (HALS).
Caption: Workflow for comparative testing of UV stabilizer performance in polymers.
References
- 1. N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide CAS No. 42774-15-2 | Tintoll [uvabsorber.com]
- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 3. welltchemicals.com [welltchemicals.com]
- 4. 404 Not Found [errdoc.gabia.io]
- 5. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 6. jjjtrain.com [jjjtrain.com]
- 7. Effects of UV Stabilizers on Polypropylene Outdoors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geosyntheticsmagazine.com [geosyntheticsmagazine.com]
- 9. atslab.com [atslab.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. kta.com [kta.com]
- 12. atlas-mts.com [atlas-mts.com]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Aged Polypropylene with Machine Learning and Near–Infrared Spectroscopy for Improved Recycling [mdpi.com]
- 15. Ranking the accelerated weathering of plastic polymers - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00295K [pubs.rsc.org]
Benchmarking the Biocidal Activity of Bronopol (Einecs 301-950-1): A Comparative Guide
An Objective Analysis of Bronopol's Performance Against Alternative Biocides for Researchers and Drug Development Professionals.
Bronopol, identified by Einecs number 301-950-1, is a widely utilized antimicrobial agent with broad-spectrum activity against various microorganisms. This guide provides a comprehensive comparison of its biocidal efficacy against other common biocides, supported by experimental data. Detailed methodologies for key experiments are presented, and its mechanism of action is visually represented to aid in understanding its biochemical interactions.
Data Presentation: Comparative Biocidal Activity
The biocidal activity of Bronopol is frequently assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of Bronopol against a range of bacteria and fungi, alongside comparative data for other biocides where available.
Table 1: Minimum Inhibitory Concentrations (MIC) of Bronopol against various microorganisms.
| Microorganism | Type | MIC (ppm) |
| Escherichia coli | Gram-negative | 12.5 - 50[1][2] |
| Pseudomonas aeruginosa | Gram-negative | 12.5 - 50[1][3][4] |
| Burkholderia cepacia | Gram-negative | 15 - 25[1][2] |
| Klebsiella aerogenes | Gram-negative | 25 |
| Proteus mirabilis | Gram-negative | 25 - 50 |
| Proteus vulgaris | Gram-negative | 12.5 - 50 |
| Salmonella gallinarum | Gram-negative | 25 |
| Staphylococcus aureus | Gram-positive | 10 - 50[1][2] |
| Staphylococcus epidermidis | Gram-positive | 15 - 50[1][2] |
| Bacillus subtilis | Gram-positive | 12.5 |
| Streptococcus faecalis | Gram-positive | 50 |
| Candida albicans | Yeast | 1250 - 1600[1][2] |
| Aspergillus niger | Mold | 2000 - 3200[1][2] |
| Penicillium funiculosum | Mold | 1600 |
| Penicillium roqueforti | Mold | 400 |
Table 2: Comparative antibacterial activity of Bronopol and Chlorhexidine against Pseudomonas aeruginosa.
| Biocide | MIC in Nutrient Agar (µg/mL) | MIC in Heart Infusion Broth (µg/mL) |
| Bronopol | 12.5[3] | 12.5 - 25[3] |
| Chlorhexidine | 50 - 100[3] | 3.13 - 12.5[3] |
Table 3: Comparative antifungal activity of Bronopol and 2-methyl-4-isothiazolin-3-one (MT) against Saprolegnia spp.
| Biocide | Minimum Inhibitory Concentration (mg/L) |
| Bronopol | 100 - 200[5] |
| MT | 31[5] |
Experimental Protocols
The data presented in this guide are primarily derived from antimicrobial susceptibility testing using the agar dilution method. This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Detailed Methodology for Agar Dilution Method:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the biocide (e.g., Bronopol) is prepared at a known high concentration in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in sterile distilled water or a suitable buffer to create a range of concentrations.[6]
-
Incorporation into Agar: A specific volume of each antimicrobial dilution is mixed with molten Mueller-Hinton agar (or another suitable nutrient agar) and poured into sterile Petri dishes.[7][8] The final concentration of the biocide in the agar is calculated. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: The test microorganism is cultured in a suitable broth medium to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard. This suspension is then often diluted to a final concentration of approximately 10^4 colony-forming units (CFU) per spot.[6]
-
Inoculation: A standardized volume of the microbial suspension is inoculated onto the surface of each agar plate, including the control plate. This can be done using a multipoint inoculator, which allows for the testing of multiple strains simultaneously.[6]
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[6][8]
-
Determination of MIC: After incubation, the plates are examined for visible microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism.[6][8]
Mandatory Visualizations
Mechanism of Action: Thiol Oxidation Pathway
Bronopol's primary mechanism of biocidal activity involves the oxidation of essential thiol groups within microbial cells, such as those in cysteine and glutathione.[9][10] This process disrupts enzyme function and leads to cell death. Under aerobic conditions, this reaction is catalytic and generates reactive oxygen species (ROS), which further contribute to its bactericidal effects.[10]
Caption: Bronopol's mechanism of action involves the oxidation of essential thiols.
Experimental Workflow: Agar Dilution for MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a biocide using the agar dilution method.
Caption: Workflow for determining MIC using the agar dilution method.
References
- 1. BRONOPOL - Ataman Kimya [atamanchemicals.com]
- 2. phexcom.com [phexcom.com]
- 3. fa.chemotherapy.or.jp [fa.chemotherapy.or.jp]
- 4. Some properties of bronopol, a new antimicrobial agent active against Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 5. Bronopol: Antifungal Activities and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Data on Einecs 301-950-1 Largely Unavailable, Focus Shifts to Key Component 2,4,6-Trichlorophenol
A comprehensive review of scientific literature reveals a significant lack of peer-reviewed studies specifically validating the use of the chemical compound identified by Einecs number 301-950-1. This substance is chemically defined as 2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1), with the corresponding CAS number 94087-58-8.
While the compound itself has not been the subject of extensive research, one of its primary components, 2,4,6-trichlorophenol (TCP), is a well-documented chemical with a history of use as a fungicide, herbicide, insecticide, and antiseptic.[1] However, its use has declined due to the production of toxic byproducts like dioxins and furans during its manufacturing process.[2]
Given the absence of direct peer-reviewed data for the compound Einecs 301-950-1, this guide will focus on the available scientific information for 2,4,6-trichlorophenol, providing an overview of its biological effects and environmental fate as documented in peer-reviewed literature. It is crucial to note that this information may not be directly transferable to the compound with triethanolamine, as the addition of this molecule could alter its chemical and toxicological properties.
Toxicological Profile of 2,4,6-Trichlorophenol
Numerous studies have investigated the toxicological effects of 2,4,6-trichlorophenol. The U.S. Environmental Protection Agency (EPA) has classified 2,4,6-trichlorophenol as a Group B2, probable human carcinogen, based on animal studies that demonstrated an increased incidence of lymphomas, leukemia, and liver cancer upon oral exposure.[1][3]
Human exposure to 2,4,6-trichlorophenol has been associated with respiratory issues, including coughing, chronic bronchitis, and wheezing.[3] Animal studies have also indicated potential reproductive effects, with one study observing a decrease in litter size in rats exposed to 2,4,6-TCP.[4]
Environmental Degradation and Concerns
2,4,6-Trichlorophenol is recognized as an environmental pollutant and has been detected in freshwater ecosystems.[1] Its persistence in the environment is a significant concern. Research has explored various methods for its degradation, including advanced oxidation processes and bioremediation.
One recent study investigated the use of sludge fermentation broth as a carbon source to enhance the microbial degradation of 2,4,6-TCP in wastewater.[5] Another study compared the efficiency of different advanced oxidation processes in degrading 2,4,6-TCP, providing insights into potential water treatment technologies.[6]
Potential Alternatives
Given the health and environmental concerns associated with 2,4,6-trichlorophenol, the use of this chemical and its compounds has been largely discontinued in many regions.[3][7] The development and use of safer, more environmentally benign alternatives for applications such as wood preservation, and as fungicides and bactericides are ongoing areas of research and industrial practice. The specific alternatives would depend on the intended application and are beyond the scope of the available literature for this compound.
Data Summary
Due to the lack of specific studies on "2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1)", a quantitative comparison with alternatives is not feasible. The available data focuses on the hazardous properties of 2,4,6-trichlorophenol.
Table 1: Summary of Toxicological Data for 2,4,6-Trichlorophenol
| Endpoint | Species | Route of Exposure | Observed Effects | Reference |
| Carcinogenicity | Rodents | Oral | Lymphomas, leukemia, liver cancer | [7] |
| Reproductive Toxicity | Rat | Oral | Decreased mean litter size | [4] |
| Respiratory Effects | Human | Inhalation | Cough, chronic bronchitis, chest wheezing | [3] |
Experimental Protocols
Detailed experimental protocols for the toxicological and environmental studies cited are available within the referenced publications. These studies typically involve standardized methodologies for assessing carcinogenicity, reproductive toxicity, and environmental fate of chemical substances. For instance, the National Cancer Institute bioassay of 2,4,6-trichlorophenol involved dietary administration to rats and mice and subsequent histopathological examination.[7]
Logical Relationship Diagram
The following diagram illustrates the relationship between this compound and its primary component, highlighting the focus of the available scientific literature.
Caption: Relationship between this compound and available research.
References
- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 2. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. epa.gov [epa.gov]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. mdpi.com [mdpi.com]
- 6. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Proper Disposal of EINECS 301-950-1: A Guide for Laboratory Professionals
For Immediate Reference: EINECS 301-950-1 is identified as a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). This substance is a potent skin sensitizer, corrosive, and very toxic to aquatic life.[1][2][3][4][5] Adherence to proper disposal protocols is critical to ensure personnel safety and environmental protection.
This guide provides essential safety and logistical information for the proper disposal of chemical waste containing the CMIT/MIT mixture, a common biocide found in many laboratory reagents and solutions. The following procedures are designed for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively and safely.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber) | Prevents skin contact, which can cause severe burns and allergic reactions.[3][6] |
| Eye Protection | Chemical splash goggles or a face shield | Protects against accidental splashes that can cause serious eye damage.[3][6] |
| Body Protection | Lab coat, chemical-resistant apron, and closed-toe shoes | Minimizes the risk of skin exposure to spills or splashes.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of waste containing the CMIT/MIT mixture.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed waste container for all liquid and solid waste contaminated with the CMIT/MIT mixture.
-
Never mix this waste with other chemical waste streams to avoid potentially hazardous reactions.
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as clay, sand, or vermiculite.[2]
-
Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
3. Decontamination of Surfaces and Equipment:
-
For spill residues and contaminated surfaces, a deactivation solution should be freshly prepared.
-
A recommended deactivation solution consists of a 5% sodium bicarbonate and 5% sodium hypochlorite solution in water.[6][7][8]
-
Apply the deactivation solution to the contaminated area at a ratio of 10 volumes of solution to the estimated volume of the residual spill.[6][7][8]
-
Allow the solution to remain in contact for at least 30 minutes to ensure complete neutralization.[6][7][8]
-
Thoroughly rinse the area with water. Collect the rinse water for disposal as hazardous waste.
4. Final Disposal:
-
All waste, including absorbed spill materials and contaminated PPE, must be disposed of as hazardous waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Ensure compliance with all local, state, and federal regulations.[3][4]
-
Do not discharge any waste containing the CMIT/MIT mixture into the sewer system or the environment.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. redox.com [redox.com]
- 2. cn.haihangindustry.com [cn.haihangindustry.com]
- 3. img.waimaoniu.net [img.waimaoniu.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. scienceinteractive.com [scienceinteractive.com]
- 7. chempoint.com [chempoint.com]
- 8. chempoint.com [chempoint.com]
Essential Safety and Handling Guide for Perfluorotripentylamine (Einecs 301-950-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Perfluorotripentylamine (CAS: 338-84-1). The following procedures and recommendations are designed to ensure safe laboratory operations and proper disposal, fostering a secure research environment.
Chemical Identification and Hazards
Perfluorotripentylamine is identified by the following:
-
Einecs Number: 206-421-8 (Note: 301-950-1 is likely an error)
-
CAS Number: 338-84-1
The primary hazards associated with this chemical are summarized in the table below.
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] |
| Aquatic Hazard (Chronic) | H413: May cause long lasting harmful effects to aquatic life.[2] |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to mitigate exposure risks. The following table outlines the recommended PPE for handling Perfluorotripentylamine.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves. | Inspect gloves before use. The specific type of glove should be selected based on the task and potential for exposure. Remove gloves carefully to avoid skin contamination.[2][4] |
| Skin and Body Protection | Protective clothing. | Wear appropriate protective clothing to prevent skin exposure.[3][5] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if exposure limits are exceeded or irritation is experienced. Use in a well-ventilated area is crucial.[5] |
Operational and Handling Plan
Safe handling practices are paramount to prevent accidents and exposure.
1. Engineering Controls:
-
Ensure safety showers and emergency eye wash fountains are readily available in the immediate vicinity of potential exposure.[6]
2. Handling Procedures:
-
Do not ingest. If swallowed, seek immediate medical assistance.[2]
-
Handle in accordance with good industrial hygiene and safety practices.[7]
3. Storage:
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[5] |
| Ingestion | Clean mouth with water. Get medical attention.[2] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further hazards.
1. Spill Response:
-
Ensure adequate ventilation.[2]
-
Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2]
-
Collect spillage and keep in suitable, closed containers for disposal.[2]
-
Avoid release to the environment.[2]
2. Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[4]
-
Do not let the chemical enter the environment.[2]
-
Waste codes should be assigned by the user based on the application for which the product was used.[2]
Operational Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of Perfluorotripentylamine.
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. showagroup.com [showagroup.com]
- 4. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
